TRPM8 antagonist 3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
[4-hydroxy-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]-(1,2-oxazolidin-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c16-9-5-2-1-4-8(9)12-14-11(17)10(20-12)13(18)15-6-3-7-19-15/h1-2,4-5,16-17H,3,6-7H2 |
InChI Key |
BKUQCBLRBYEPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1)C(=O)C2=C(N=C(S2)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of TRPM8 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of TRPM8 antagonists, with a specific focus on available data for a compound designated as "TRPM8 antagonist 3." The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial mediator of cold sensation and has emerged as a significant therapeutic target for conditions such as chronic pain, overactive bladder, and certain types of cancer.[1][2][3][4] Understanding the molecular mechanisms by which antagonists modulate TRPM8 activity is paramount for the development of novel and effective therapeutics.
The TRPM8 Channel: A Brief Overview
TRPM8 is a non-selective cation channel primarily expressed in sensory neurons of the dorsal root and trigeminal ganglia.[2] It is activated by a variety of stimuli, including cold temperatures (below 28°C), cooling agents like menthol and icilin, and endogenous molecules such as phosphatidylinositol 4,5-bisphosphate (PIP2). Upon activation, TRPM8 allows the influx of cations, predominantly Ca2+ and Na+, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of cold.
General Mechanism of Action of TRPM8 Antagonists
TRPM8 antagonists function by inhibiting the activity of the TRPM8 channel, thereby preventing the influx of cations and the subsequent neuronal signaling. This blockade can be achieved through several mechanisms:
-
Competitive Inhibition: The antagonist binds to the same site as an agonist (e.g., menthol), directly competing with it and preventing channel activation.
-
Non-competitive Inhibition: The antagonist binds to an allosteric site, a location distinct from the agonist binding site. This binding induces a conformational change in the channel protein that prevents it from opening, even when an agonist is bound.
-
Pore Blocking: Some antagonists may physically obstruct the ion conduction pathway of the channel, directly preventing the flow of cations.
The primary outcome of these interactions is the inhibition of the ion influx that is normally triggered by cold or chemical agonists. This leads to a reduction in the firing rate of cold-sensitive neurons and a dampening of the cold sensation.
TRPM8 Signaling Pathways and Antagonist Intervention
The activation of TRPM8 initiates a cascade of intracellular signaling events. Antagonists interfere with these pathways by preventing the initial trigger—channel opening. Key signaling molecules and pathways involved include:
-
Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2 is essential for TRPM8 channel function and is considered a direct activator. Depletion of PIP2 through the activation of phospholipase C (PLC) can lead to channel inhibition.
-
G-Proteins: Gq-coupled receptor activation can stimulate PLCβ, leading to PIP2 hydrolysis and subsequent inhibition of TRPM8. Gαq can also directly bind to and inhibit the channel.
-
Protein Kinases: Protein kinase C (PKC) and protein kinase A (PKA) have been shown to phosphorylate and regulate TRPM8 activity, often leading to desensitization or inhibition.
-
Downstream Gene Transcription: The stimulation of TRPM8 can lead to changes in gene expression patterns through the activation of transcription factors.
By blocking the initial Ca2+ influx, TRPM8 antagonists prevent the activation of these downstream signaling cascades.
Quantitative Data for TRPM8 Antagonists
A variety of TRPM8 antagonists have been developed and characterized. The potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPM8 response.
| Compound | IC50 (nM) | Assay Type | Species | Reference |
| This compound | 11 | Not Specified | Not Specified | |
| TRPM8 antagonist 2 | 0.2 | Not Specified | Not Specified | |
| PF-05105679 | 103 ± 29.4 | Electrophysiology | Human | |
| AMG2850 | 7 - 156 | Ca2+ Flux | Rat, Human | |
| RQ-00203078 | 2.96 ± 0.99 | Ca2+ Flux | Human | |
| Compound 14 | 2.4 ± 1.0 (Ca2+), 64 ± 2 (Ephys) | Ca2+ Flux, Ephys | Human | |
| Compound 16 | 50 | Patch-Clamp | Rat | |
| ACC-049 (antibody) | 508 ± 1.2 (Cold activation) | 45Ca2+ Uptake | Human | |
| M8-B | 2 - 4 | 45Ca2+ Uptake | Human, Rodent |
Note: The available information for "this compound" is limited to its IC50 value. Further details regarding its specific binding site, mechanism of inhibition, and the experimental conditions under which this value was determined are not publicly available in the searched literature.
Experimental Protocols for Characterizing TRPM8 Antagonists
The activity of TRPM8 antagonists is evaluated using a variety of in vitro assays. These protocols are essential for determining the potency, selectivity, and mechanism of action of new chemical entities.
Calcium Influx Assays
These are high-throughput screening methods used to measure changes in intracellular calcium concentration upon channel activation and inhibition.
-
Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye. The addition of a TRPM8 agonist (e.g., menthol, icilin) causes channel opening and a subsequent influx of calcium, which is detected as an increase in fluorescence. The antagonist is added prior to the agonist, and its ability to inhibit the fluorescence signal is quantified.
-
Typical Protocol:
-
HEK293 or CHO cells stably expressing human or rodent TRPM8 are plated in 96- or 384-well plates.
-
Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Varying concentrations of the antagonist are added to the wells and incubated.
-
A fixed concentration of a TRPM8 agonist (e.g., 100 µM menthol or 1 µM icilin) is added.
-
The change in fluorescence is measured using a plate reader.
-
IC50 values are calculated from the concentration-response curves.
-
Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the antagonist's effect on the ion channel's electrical properties.
-
Principle: A microelectrode is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single channel or across the entire cell membrane (whole-cell configuration).
-
Typical Whole-Cell Protocol:
-
A glass micropipette filled with an intracellular solution is brought into contact with a single TRPM8-expressing cell.
-
Suction is applied to rupture the cell membrane, establishing the whole-cell configuration.
-
The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
A TRPM8 agonist is applied to the extracellular solution to elicit an inward current.
-
The antagonist is then perfused, and the reduction in the agonist-induced current is measured.
-
Concentration-response curves are generated to determine the IC50.
-
Conclusion
TRPM8 antagonists represent a promising class of therapeutic agents for a variety of conditions linked to cold sensation and sensory neuron hyperactivity. Their mechanism of action is centered on the inhibition of the TRPM8 ion channel, thereby preventing the influx of cations and the initiation of downstream signaling pathways. While specific details for "this compound" are limited, its reported potency of 11 nM suggests it is a significant compound in the study of TRPM8 modulation. The continued use of robust experimental protocols, such as calcium influx assays and patch-clamp electrophysiology, will be crucial in elucidating the precise mechanisms of this and other novel TRPM8 antagonists, paving the way for future drug development.
References
An In-Depth Technical Guide to the Binding Site of TRPM8 Antagonist 3 on the TRPM8 Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of a potent and selective TRPM8 antagonist, commonly referred to as "TRPM8 antagonist 3". This document details the quantitative pharmacology, experimental procedures used for its characterization, and the current understanding of its interaction with the TRPM8 ion channel.
Introduction to TRPM8 and its Antagonism
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in humans.[1] Upon activation by cold or chemical agonists like menthol and icilin, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to membrane depolarization and the generation of an action potential.[1] This signaling cascade is crucial for the sensation of cold and is also implicated in various pathological conditions, including neuropathic pain, cold hypersensitivity, and overactive bladder. Consequently, the development of selective TRPM8 antagonists is a promising therapeutic strategy for these disorders.
"this compound" is a designation for a novel and potent TRPM8 blocker identified as compound 27 in the work by Bianchini G, et al. (2021).[2][3] This guide focuses on the characterization of this specific molecule.
Quantitative Pharmacological Data
The inhibitory potency of "this compound" (compound 27) has been determined using cell-based functional assays. The data, summarized from Bianchini G, et al. (2021), is presented below.
| Assay Type | Cell Line | TRPM8 Ortholog | Activator | IC50 (nM) | Reference |
| Calcium Influx | HEK-293 | Human | Cooling Agent 10 | 11 ± 1 | [4] |
| Calcium Influx | HEK-293 | Human | Icilin | 24 ± 2 | |
| Calcium Influx | HEK-293 | Human | Cold (25 to 14 °C ramp) | 21.4 ± 3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of "this compound".
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For stable expression of human TRPM8, HEK-293 cells are transfected with a suitable expression vector containing the full-length human TRPM8 cDNA. Selection of stably transfected cells is achieved using an appropriate selection antibiotic (e.g., G418).
Calcium Imaging Assay for TRPM8 Antagonist Activity
This high-throughput screening method is used to identify and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration.
-
Objective: To determine the inhibitory potency (IC50) of test compounds against agonist-induced TRPM8 activation.
-
Cell Preparation: HEK-293 cells stably expressing human TRPM8 are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 NW) in a buffered saline solution (e.g., Tyrode's buffer) at 37°C for a specified time in the dark.
-
Compound Addition: Test compounds, including "this compound", are added to the wells at various concentrations and incubated for a period to allow for binding to the channel.
-
Agonist Stimulation: The assay is initiated by adding a known TRPM8 agonist (e.g., Cooling Agent 10 or icilin) to the wells. For cold stimulation, the plate is subjected to a controlled temperature drop.
-
Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader equipped with appropriate excitation and emission filters (e.g., FLIPR Tetra or similar).
-
Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
The this compound Binding Site
While a co-crystal structure of "this compound" bound to the TRPM8 channel is not yet available, extensive research involving cryo-electron microscopy (cryo-EM) of TRPM8 with other ligands, molecular modeling, and site-directed mutagenesis has elucidated the general binding pocket for antagonists.
The primary binding site for many TRPM8 agonists and antagonists is located in a cavity formed by the voltage-sensor-like domain (VSLD) , which comprises transmembrane helices S1-S4, and the TRP domain , a highly conserved region C-terminal to the S6 helix. This pocket is malleable and can accommodate structurally diverse molecules.
Molecular modeling studies of antagonists with a similar oxazole scaffold to "this compound" suggest that these compounds bind within this VSLD-TRP domain cavity. Key interactions are predicted with specific amino acid residues. Docking simulations indicate that TRPM8 antagonists often interact with residues such as Tyr745 (in S2) and Asp802 (in S3). These residues are known to be critical for the sensitivity of the channel to chemical modulators like menthol and icilin. The binding of an antagonist within this pocket is thought to stabilize the closed conformation of the channel, thereby preventing the conformational changes necessary for ion pore opening.
Signaling Pathway and Mechanism of Inhibition
TRPM8 activation initiates a signaling cascade that results in the sensation of cold. Antagonists like "this compound" block this pathway at its inception.
As depicted in Figure 1, stimuli such as cold or chemical agonists bind to and activate the TRPM8 channel, leading to its opening. This allows for an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane. This depolarization, if sufficient, triggers an action potential in sensory neurons, which is then transmitted to the central nervous system and perceived as a cold sensation. "this compound" binds to the VSLD-TRP domain pocket, preventing the channel from opening in response to stimuli, thus blocking the entire downstream signaling cascade.
Experimental and Logical Workflows
The characterization of novel TRPM8 antagonists follows a structured workflow, from initial screening to detailed mechanistic studies.
The logical flow for understanding the binding of "this compound" integrates experimental data with computational approaches.
Conclusion
"this compound" is a highly potent and selective blocker of the TRPM8 ion channel. While its precise binding mode awaits confirmation by high-resolution structural biology, current evidence strongly suggests that it interacts with a well-defined pocket within the voltage-sensor-like domain and the TRP domain. By stabilizing the closed state of the channel, it effectively prevents activation by cold and chemical agonists. The detailed pharmacological and mechanistic understanding of this and similar antagonists is crucial for the continued development of novel therapeutics for pain and other TRPM8-mediated conditions.
References
"TRPM8 antagonist 3" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its role in various physiological and pathophysiological processes, including pain perception, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of a potent TRPM8 antagonist, designated as "TRPM8 antagonist 3" and also identified as compound 45 in key scientific literature.[2][3][4] This document details its chemical structure, physicochemical and pharmacological properties, the signaling pathway it modulates, and the experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a novel and potent blocker of the TRPM8 channel. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-tert-butylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | N/A |
| Synonyms | Compound 45 | [2] |
| CAS Number | 2102179-29-1 | N/A |
| Molecular Formula | C₁₃H₁₂N₂O₄S | N/A |
| Molecular Weight | 292.31 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| pKa | 5.5 | |
| LogD (pH 7.4) | 2.1 |
Note: IUPAC name is predicted based on the structure and may not be the officially assigned name. Data for pKa and LogD are sourced from the primary literature describing this compound.
Table 2: Pharmacological Properties of this compound
| Property | Value | Species | Assay | Reference |
| IC₅₀ | 11 nM | Human | Calcium Mobilization Assay |
Mechanism of Action and Signaling Pathway
TRPM8 is a tetrameric ion channel located on the plasma membrane of sensory neurons. Activation of TRPM8 by cold or agonists like menthol leads to a conformational change, opening a pore that allows the influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation.
This compound exerts its effect by blocking this channel. By binding to the TRPM8 protein, it prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of cations and subsequent neuronal signaling. This mechanism effectively dampens the response to cold stimuli and TRPM8 agonists.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its potency and mechanism of action. The following are detailed protocols based on the methodologies described in the primary literature.
Calcium Mobilization Assay
This assay is the primary method for determining the IC₅₀ value of TRPM8 antagonists. It measures the ability of the compound to inhibit the increase in intracellular calcium concentration induced by a TRPM8 agonist.
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
TRPM8 agonist (e.g., Menthol or a synthetic agonist)
-
This compound (Compound 45)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed hTRPM8-HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Protocol: a. Place the cell plate into the fluorescent plate reader. b. Add the different concentrations of this compound to the wells and incubate for 10-20 minutes. c. Add the TRPM8 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). d. Measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the antagonist. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp is used to confirm the inhibitory effect of the compound on TRPM8 channel currents and to investigate its mechanism of action in more detail.
Materials:
-
HEK293 cells stably expressing hTRPM8
-
Automated patch-clamp system (e.g., QPatch or Patchliner)
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2)
-
TRPM8 agonist (e.g., Menthol)
-
This compound (Compound 45)
Procedure:
-
Cell Preparation: Harvest hTRPM8-HEK293 cells and prepare a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system with external and internal solutions.
-
Cell Sealing: Cells are captured on the patch-clamp chip, and a giga-seal is formed.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration.
-
Current Recording: a. Record baseline TRPM8 currents. b. Apply the TRPM8 agonist to activate the channel and record the resulting current. c. Apply this compound at various concentrations in the presence of the agonist. d. Record the inhibition of the agonist-induced current.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control current (agonist alone). The concentration-response curve is plotted to determine the IC₅₀ value. Voltage protocols can be applied to investigate the voltage dependency of the block.
Conclusion
This compound is a highly potent and selective blocker of the TRPM8 ion channel. Its well-defined chemical structure and favorable physicochemical properties, combined with its nanomolar potency, make it a valuable tool for studying the role of TRPM8 in various physiological processes and a promising lead compound for the development of novel therapeutics for pain and other TRPM8-mediated conditions. The detailed experimental protocols provided herein offer a robust framework for its further characterization and for the screening of new chemical entities targeting the TRPM8 channel.
References
- 1. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of TRPM8 Antagonist 3: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator of cold sensation and a promising therapeutic target for pain and other sensory disorders, has been the subject of intense research. This whitepaper provides a detailed technical overview of the discovery and synthesis of "TRPM8 antagonist 3," a potent and novel blocker of the TRPM8 channel. With a reported half-maximal inhibitory concentration (IC50) of 11 nM, this compound represents a significant advancement in the field.[1][2][][4] This document will cover the foundational science of TRPM8, the discovery of this specific antagonist, its detailed synthesis, and the experimental protocols for its characterization. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with the DOT language.
Introduction to TRPM8
The Transient Receptor Potential (TRP) family of ion channels are crucial sensors of the cellular environment, responding to a wide array of stimuli including temperature, pressure, and chemical compounds. TRPM8, a member of this family, is a non-selective cation channel primarily known for its role as the principal sensor of cold temperatures in the innocuous to noxious range (below 28°C).[5] It is also activated by cooling agents such as menthol and icilin.
TRPM8 is predominantly expressed in a subset of sensory neurons of the dorsal root and trigeminal ganglia. Its activation leads to a calcium influx, which in turn triggers downstream signaling cascades, resulting in the sensation of cold and potentially contributing to cold-related pain states like allodynia and hyperalgesia. Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, including migraine, dry eye syndrome, overactive bladder, and certain types of cancer, particularly prostate cancer. This broad involvement has made TRPM8 a highly attractive target for the development of novel therapeutics.
The TRPM8 Signaling Pathway
The activation of the TRPM8 channel initiates a cascade of intracellular events. The primary event is the influx of cations, predominantly Ca2+, which acts as a second messenger. This increase in intracellular calcium concentration triggers various downstream signaling pathways. One of the key regulatory molecules is phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel gating. The stimulation of TRPM8 can lead to the activation of phospholipase C (PLC), which hydrolyzes PIP2, creating a negative feedback loop. Furthermore, G-protein coupled receptor (GPCR) signaling can modulate TRPM8 activity. For instance, activation of Gq-coupled receptors can lead to PLC activation and subsequent TRPM8 inhibition. The signaling cascade can ultimately lead to the activation of transcription factors, such as AP-1, influencing gene expression.
Discovery of this compound
"this compound," with the chemical name 2-((5-nitro-2-pyridyl)thio)benzo[d]oxazol-5-ol, was identified as a novel and potent blocker of the TRPM8 channel. Its discovery was detailed in a 2021 publication in the Journal of Medicinal Chemistry by Bianchini et al. This compound exhibits a half-maximal inhibitory concentration (IC50) of 11 nM against the TRPM8 channel, positioning it as a highly potent antagonist.
Synthesis of this compound
The synthesis of 2-((5-nitro-2-pyridyl)thio)benzo[d]oxazol-5-ol involves a multi-step process. While the specific, detailed experimental protocol from the primary literature is proprietary, a general synthetic route can be inferred from related syntheses of similar scaffolds. The key steps would likely involve the synthesis of the benzoxazole core followed by a nucleophilic aromatic substitution reaction to introduce the pyridylthio moiety.
A plausible synthetic workflow is outlined below:
Quantitative Data
The following table summarizes the available quantitative data for this compound. Further research is needed to populate data on selectivity against other TRP channels and pharmacokinetic parameters.
| Parameter | Value | Reference |
| IC50 (TRPM8) | 11 nM | |
| Molecular Formula | C13H12N2O4S | |
| Molecular Weight | 292.31 g/mol | |
| Selectivity (TRPV1) | >100-fold (General for selective TRPM8 antagonists) | |
| Selectivity (TRPA1) | >100-fold (General for selective TRPM8 antagonists) | |
| Pharmacokinetics | Data not available |
Experimental Protocols
Calcium Influx Assay
This assay is a common method to screen for and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK293-hTRPM8 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS.
-
Assay: a. Wash the cells with HBSS to remove excess dye. b. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes. c. Place the plate in the fluorescence plate reader and record a baseline fluorescence reading. d. Add a TRPM8 agonist (e.g., menthol at its EC80 concentration) to all wells. e. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of the antagonist and determine the IC50 value by fitting the data to a dose-response curve.
Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPM8 channel.
Materials:
-
HEK293 cells expressing human TRPM8
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal (pipette) solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP, GTP)
-
TRPM8 agonist (e.g., Menthol or cold stimulation)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a high-resistance seal (gigaseal) with the cell membrane. c. Rupture the membrane patch to achieve the whole-cell configuration. d. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). e. Apply a voltage ramp or step protocol to elicit baseline currents. f. Perfuse the cell with the TRPM8 agonist to activate the channel and record the resulting current. g. After a stable agonist-induced current is achieved, co-apply this compound at various concentrations. h. Record the inhibition of the TRPM8 current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
"this compound" is a potent and promising new tool for the study of TRPM8 function and a potential lead compound for the development of novel therapeutics. Its high potency, demonstrated by a low nanomolar IC50 value, warrants further investigation into its selectivity, pharmacokinetic profile, and in vivo efficacy. The experimental protocols outlined in this whitepaper provide a foundation for the continued characterization of this and other novel TRPM8 modulators. The ongoing exploration of the TRPM8 signaling pathway and the development of selective antagonists like "this compound" hold significant promise for addressing unmet medical needs in pain management and other sensory disorders.
References
In Vitro Characterization of TRPM8 Antagonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of TRPM8 antagonist 3, a novel and potent blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes relevant biological pathways and workflows.
Quantitative Data Summary
This compound, also referred to in scientific literature as DFL23448, has demonstrated significant potency and selectivity in a variety of in vitro assays.[1] The following tables summarize the key quantitative findings from published research.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | TRPM8 Species | Activator | IC50 (nM) | Reference |
| Calcium Influx Assay | HEK293 | Human | Cooling Agent 10 | 10 | [1] |
| Calcium Influx Assay | HEK293 | Human | Cold | 21 | [1] |
| Calcium Influx Assay | CHO | Rat | Menthol | 11 | [2][3] |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Cell Line | Activity | Reference |
| TRPV1 | Calcium Influx Assay | HEK293 | IC50 >10 µM | |
| TRPA1 | Calcium Influx Assay | HEK293 | IC50 >10 µM | |
| TRPV4 | Calcium Influx Assay | HEK293 | IC50 >10 µM | |
| Various G protein-coupled receptors | Not specified | Not specified | Limited activity |
Experimental Protocols
The in vitro characterization of this compound involves several key experimental procedures to determine its potency, selectivity, and mechanism of action.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of the TRPM8 channel.
-
Transfection: Cells are stably transfected with a plasmid encoding the full-length human or rat TRPM8 gene. Standard transfection protocols using reagents like Lipofectamine are typically employed. Stably expressing cell lines are selected and maintained under appropriate antibiotic selection.
Calcium Imaging Assay
This is a high-throughput method to assess the antagonist's ability to block TRPM8 channel activation.
-
Cell Plating: TRPM8-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell monolayer is loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C.
-
Compound Incubation: The cells are washed to remove excess dye, and then incubated with varying concentrations of this compound or vehicle control.
-
Channel Activation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a TRPM8 agonist (e.g., menthol, icilin, or a cold stimulus). The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The antagonist effect is calculated as the percentage of inhibition of the agonist-induced response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and the antagonist's effect on ion currents.
-
Cell Preparation: TRPM8-expressing cells are plated on glass coverslips for recording.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.
-
Current Measurement: The membrane potential is held at a constant voltage (e.g., -60 mV). TRPM8 channels are activated by the application of an agonist (e.g., menthol) or a cold temperature ramp. The resulting inward currents are recorded.
-
Antagonist Application: After obtaining a stable baseline current in the presence of the agonist, this compound is applied at various concentrations to determine its inhibitory effect on the TRPM8-mediated current.
-
Data Analysis: The inhibition of the current amplitude by the antagonist is measured, and concentration-response curves are generated to calculate the IC50 value.
Visualizations
TRPM8 Signaling Pathway
The activation of the TRPM8 channel initiates a signaling cascade that leads to the sensation of cold and other physiological responses.
References
In-Depth Technical Guide: The Effect of TRPM8 Antagonist 3 on Cold-Induced Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TRPM8 antagonist 3, a novel and potent blocker of the transient receptor potential melastatin 8 (TRPM8) channel. The document details its effects on cold-induced cellular responses, outlines relevant experimental protocols, and illustrates key signaling pathways and workflows.
Introduction to TRPM8 and its Role in Cold Sensation
The TRPM8 channel is a non-selective cation channel that acts as the primary molecular sensor for cold temperatures in the peripheral nervous system.[1][2] Activation of TRPM8 by cold (temperatures below ~26°C) or chemical agonists like menthol and icilin leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials in sensory neurons.[1][2] This signaling cascade is ultimately perceived as a cold sensation. Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, cold allodynia, and overactive bladder syndrome, making it a key target for therapeutic intervention.[3]
TRPM8 antagonists are compounds that inhibit the function of the TRPM8 channel, thereby blocking the cellular responses to cold stimuli. These antagonists can act through various mechanisms, including competitive and non-competitive inhibition, to prevent the ion influx that initiates the cold signal.
This compound: A Potent Blocker of Cold-Induced Responses
"this compound" is a novel and highly potent blocker of the TRPM8 channel. Its primary mechanism of action involves the direct inhibition of the TRPM8 ion channel, preventing the influx of cations upon stimulation by cold temperatures or chemical agonists.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other representative TRPM8 antagonists for comparative purposes.
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Cell Line | Reference |
| This compound | TRPM8 | Not Specified | Not Specified | 11 | Not Specified | |
| M8-B | Rat TRPM8 | Calcium Flux | Cold (10°C) | 7.8 ± 1.1 | CHO | |
| M8-B | Rat TRPM8 | Calcium Flux | Icilin (1 µM) | 26.9 ± 12.1 | CHO | |
| M8-B | Rat TRPM8 | Calcium Flux | Menthol (100 µM) | 64.3 ± 3.4 | CHO | |
| PBMC | Mouse TRPM8 | Electrophysiology | Menthol (1 mM) | < 1 | HEK293T | |
| BCTC | Human TRPM8 | Calcium Flux | Icilin | 660 | HEK293 | |
| Compound 16 (β-Lactam) | Rat TRPM8 | Patch-clamp | Menthol | 50 | HEK293 |
Signaling Pathways
TRPM8 Activation by Cold Stimulus
The activation of the TRPM8 channel by cold temperatures initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.
Caption: Cold-induced activation of the TRPM8 signaling pathway.
Inhibition by this compound
This compound blocks the channel, preventing the downstream signaling cascade.
Caption: Mechanism of TRPM8 channel inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TRPM8 antagonist activity. The following sections provide protocols for key in vitro experiments.
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human or rat TRPM8 (HEK-hTRPM8 or HEK-rTRPM8).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPM8 expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 activation and inhibition.
-
Materials:
-
HEK-TRPM8 cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPM8 agonist (e.g., menthol, icilin)
-
This compound
-
Fluorescence microplate reader or imaging system
-
-
Protocol:
-
Cell Plating: Seed HEK-TRPM8 cells into 96-well plates at a density of approximately 30,000-50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and wash the cells once with HBSS. Add the fluorescent dye loading solution (e.g., 2 µM Fura-2 AM in HBSS) to each well and incubate at 37°C for 45-60 minutes in the dark.
-
Antagonist Incubation: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations of this compound dissolved in HBSS to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Baseline Measurement: Place the plate in the fluorescence reader and record baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: Add a TRPM8 agonist (e.g., a final concentration of 100 µM menthol) to stimulate the cells.
-
Data Acquisition: Continue recording fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response and plot against the antagonist concentration to determine the IC50 value.
-
Caption: Experimental workflow for the calcium imaging assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the currents flowing through the TRPM8 channel.
-
Materials:
-
HEK-TRPM8 cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
TRPM8 agonist (e.g., menthol)
-
This compound
-
-
Protocol:
-
Cell Preparation: Place a coverslip with adherent HEK-TRPM8 cells in a recording chamber mounted on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication and Filling: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to record baseline currents.
-
Agonist Application: Perfuse the cell with an extracellular solution containing a TRPM8 agonist to elicit channel currents.
-
Antagonist Application: While continuously applying the agonist, perfuse with a solution containing both the agonist and this compound at various concentrations.
-
Data Analysis: Measure the peak current amplitude in the presence of the antagonist and normalize it to the control agonist-evoked current. Plot the normalized current against the antagonist concentration to determine the IC50.
-
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound is a potent inhibitor of the TRPM8 channel, a key player in cold sensation and various cold-related pathologies. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this and other TRPM8 antagonists. The detailed protocols for calcium imaging and electrophysiology offer robust platforms for characterizing the efficacy and mechanism of action of such compounds in modulating cold-induced cellular responses. Further studies are warranted to fully elucidate the in vivo effects and clinical utility of this compound.
References
An In-depth Technical Guide to TRPM8 Antagonist 3 and its Role in Sensory Neuron Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the principal sensor of cold temperatures in the peripheral nervous system.[1] Activation of TRPM8 by cold stimuli or chemical agonists like menthol leads to the influx of cations, depolarization of sensory neurons, and the generation of action potentials that signal the sensation of cold to the central nervous system.[2] Dysregulation of TRPM8 activity has been implicated in various pathological conditions, including neuropathic pain, cold allodynia (pain from a non-painful cold stimulus), and hyperalgesia (exaggerated pain from a painful stimulus).[2][3] Consequently, TRPM8 antagonists, which block the activity of this channel, are being actively investigated as potential therapeutics for these conditions.[4]
This technical guide focuses on TRPM8 antagonist 3 , a novel and potent blocker of the TRPM8 channel. We will delve into its mechanism of action and its role in modulating sensory neuron excitability, supported by quantitative data and detailed experimental protocols.
This compound: Core Properties
This compound is a recently identified small molecule with high affinity for the TRPM8 channel. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2102179-29-1 | |
| Molecular Formula | C13H12N2O4S | |
| Molecular Weight | 292.31 g/mol | |
| IC50 | 11 nM |
Role in Sensory Neuron Excitability
TRPM8 channels are key regulators of sensory neuron excitability, particularly in the context of cold sensation and pain. The antagonism of these channels by compounds like this compound can significantly dampen the response of these neurons to cold stimuli.
Mechanism of Action
TRPM8 antagonists, including presumably this compound, function by binding to the TRPM8 channel protein and preventing its opening in response to activating stimuli. This blockade inhibits the influx of cations (primarily Ca2+ and Na+), thereby preventing the depolarization of the sensory neuron membrane. As a result, the threshold for action potential firing is not reached, and the transmission of cold and pain signals is suppressed.
Caption: Signaling pathway of TRPM8 activation and inhibition.
Quantitative Data on TRPM8 Antagonist Activity
The following table summarizes key quantitative data for this compound and other relevant antagonists, providing a comparative overview of their potency.
| Compound | Assay Type | Agonist | IC50 (nM) | Cell Line | Reference |
| This compound | Not Specified | Not Specified | 11 | Not Specified | |
| PF-05105679 | Calcium Flux | Icilin | 103 | Not Specified | |
| M8-An | Calcium Influx | Icilin | 10.9 | HEK293 | Not explicitly stated |
| PBMC | Calcium Microfluorimetry | Menthol | <1 | Not Specified | |
| AMTB | Not Specified | Not Specified | Not Specified | Not Specified | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of TRPM8 antagonists. The following sections provide comprehensive protocols for key in vitro and in vivo assays. While specific parameters for "this compound" are not fully detailed in the public domain, these protocols represent the standard methodologies used for characterizing potent TRPM8 antagonists.
In Vitro Assays
This assay measures changes in intracellular calcium concentration in response to TRPM8 activation and its inhibition by an antagonist.
Objective: To determine the IC50 of a TRPM8 antagonist.
Materials:
-
HEK293 cells stably expressing human TRPM8 (hTRPM8).
-
Culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Fluo-4 AM calcium indicator dye.
-
TRPM8 agonist (e.g., Menthol, Icilin).
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Cell Culture: Culture hTRPM8-HEK293 cells in a T75 flask until 80-90% confluent.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 4 µM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then add a TRPM8 agonist (e.g., EC80 concentration of menthol) and continue recording the fluorescence signal for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) and normalize to the control (agonist alone). Plot the normalized response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50.
Caption: Workflow for a calcium imaging assay.
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in single cells.
Objective: To characterize the effect of this compound on TRPM8-mediated currents in sensory neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or hTRPM8-expressing cells.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP, 0.1 GTP, pH 7.2.
-
TRPM8 agonist (e.g., Menthol).
-
This compound.
Procedure:
-
Cell Preparation: Isolate and culture DRG neurons or use hTRPM8-expressing cells.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes to a resistance of 3-5 MΩ.
-
Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected cell.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp or step protocol to elicit currents.
-
Agonist Application: Perfuse the cell with the external solution containing a TRPM8 agonist to record the baseline TRPM8 current.
-
Antagonist Application: Co-apply this compound with the agonist at various concentrations.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50.
In Vivo Assays
These models assess the analgesic efficacy of a TRPM8 antagonist in reducing hypersensitivity to cold in a neuropathic pain state.
Objective: To evaluate the effect of this compound on cold allodynia.
Model: Oxaliplatin-induced neuropathy in rodents.
Procedure:
-
Induction of Neuropathy: Administer oxaliplatin to rodents to induce cold hypersensitivity.
-
Drug Administration: Administer this compound via a relevant route (e.g., oral, intraperitoneal).
-
Behavioral Testing (Acetone Test):
-
Place the animal on a wire mesh grid.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, flinching, or licking.
-
-
Behavioral Testing (Cold Plate Test):
-
Place the animal on a temperature-controlled plate set to a non-noxious cold temperature (e.g., 10°C).
-
Measure the latency to the first sign of pain (e.g., paw licking, jumping).
-
-
Data Analysis: Compare the behavioral responses in antagonist-treated animals to vehicle-treated controls.
This model provides a pharmacodynamic readout of TRPM8 antagonism in vivo. The TRPM8 agonist icilin induces a characteristic "wet-dog shake" behavior.
Objective: To assess the in vivo target engagement of this compound.
Procedure:
-
Drug Administration: Administer this compound to rodents.
-
Icilin Challenge: After a pre-determined time, administer a subcutaneous injection of icilin (e.g., 2.5 mg/kg).
-
Behavioral Observation: Immediately after icilin injection, place the animal in an observation chamber and count the number of wet-dog shakes over a 30-minute period.
-
Data Analysis: Compare the number of shakes in antagonist-treated animals to vehicle-treated controls.
Caption: Experimental workflow for TRPM8 antagonist characterization.
Conclusion
This compound is a highly potent inhibitor of the TRPM8 channel, a key player in the modulation of sensory neuron excitability. By blocking the influx of cations in response to cold and chemical stimuli, this antagonist has the potential to alleviate pathological cold hypersensitivity and pain. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other similar compounds, paving the way for the development of novel analgesics. Further research focusing on the specific effects of this compound on action potential firing patterns in different subpopulations of sensory neurons will provide a more comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through p Ka and LogD Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TRPM8 Antagonism for Neuropathic Pain Research
A Comprehensive Overview of a Representative TRPM8 Antagonist: Compound 31a
Introduction: The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents like menthol, has emerged as a significant target in the development of novel analgesics for neuropathic pain.[1][2][3] Neuropathic pain conditions are often characterized by cold allodynia, a state where innocuous cold stimuli are perceived as painful, suggesting a role for TRPM8 in the pathophysiology of this debilitating condition.[4][5] While the user requested information on "TRPM8 antagonist 3," this designation does not correspond to a widely recognized compound in publicly available scientific literature. However, a compound designated "this compound" is listed by some chemical suppliers with an IC50 of 11 nM. To fulfill the core requirements of this guide, we will focus on a well-characterized and potent TRPM8 antagonist, (5R,11aS)-5-(4-chlorophenyl)-2-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione , referred to hereafter as Compound 31a , as a representative molecule. This compound has demonstrated significant efficacy in preclinical models of neuropathic pain.
Mechanism of Action and Signaling Pathway
TRPM8 is a non-selective cation channel expressed in a subpopulation of primary sensory neurons of the dorsal root and trigeminal ganglia. In neuropathic pain states, there can be an upregulation of TRPM8 expression in these neurons. Activation of TRPM8 by cold stimuli leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential that is transmitted to the central nervous system, resulting in the sensation of cold. In neuropathic conditions, this signaling can be aberrant, leading to cold hypersensitivity.
TRPM8 antagonists, such as Compound 31a, function by binding to the TRPM8 channel and preventing its activation by agonists like menthol or cold temperatures. This blockade inhibits the influx of cations, thereby preventing the generation of an action potential and subsequent pain signaling. The analgesic effect of TRPM8 antagonists in neuropathic pain is believed to stem from their ability to normalize the pathological cold sensing pathway.
Caption: TRPM8 signaling in neuropathic pain and the inhibitory action of Compound 31a.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for the representative TRPM8 antagonist, Compound 31a.
Table 1: In Vitro Characterization of Compound 31a
| Parameter | Value | Cell Line | Assay Type | Reference |
|---|
| IC50 | 4.10 ± 1.2 nM | HEK-293 (rat TRPM8) | Patch-Clamp | |
Table 2: In Vivo Efficacy of Compound 31a in Neuropathic Pain Models
| Animal Model | Administration Route | Dose | Effect | Reference |
|---|---|---|---|---|
| Oxaliplatin-induced cold allodynia (mice) | Subcutaneous (s.c.) | 10-30 µg | Significant reduction in cold allodynia | |
| Chronic Constriction Injury (CCI) (mice) | Intraperitoneal (i.p.) | 11.5 mg/kg | Reversal of thermal hyperalgesia |
| Icilin-induced Wet-Dog Shakes (WDS) (mice) | Intraperitoneal (i.p.) | 11.5 mg/kg | Significant inhibition of WDS | |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of Compound 31a on TRPM8 channels.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the rat TRPM8 channel.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.
-
Cells are held at a holding potential of -60 mV.
-
TRPM8 channels are activated by the application of a TRPM8 agonist, such as 100 µM menthol.
-
After establishing a stable baseline current, increasing concentrations of Compound 31a are applied to determine the dose-dependent inhibition of the menthol-evoked current.
-
The IC50 value is calculated by fitting the concentration-response data to a standard logistic equation.
-
2. In Vivo Oxaliplatin-Induced Cold Allodynia Model
-
Objective: To assess the efficacy of Compound 31a in a model of chemotherapy-induced neuropathic pain.
-
Animal Model: Male CD-1 mice.
-
Methodology:
-
A single intraperitoneal injection of oxaliplatin (6 mg/kg) is administered to induce cold allodynia.
-
Three days post-oxaliplatin administration, baseline cold sensitivity is assessed using the acetone drop test. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal and licking is measured.
-
Compound 31a (10-30 µg) is administered subcutaneously.
-
Cold sensitivity is reassessed at various time points post-compound administration.
-
A significant reduction in the duration of nocifensive behaviors compared to vehicle-treated animals indicates analgesic efficacy.
-
Caption: Workflow for the oxaliplatin-induced cold allodynia model.
3. In Vivo Chronic Constriction Injury (CCI) Model
-
Objective: To evaluate the effect of Compound 31a on thermal hyperalgesia in a traumatic nerve injury model.
-
Animal Model: Male CD-1 mice.
-
Methodology:
-
Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Fourteen days after surgery, thermal hyperalgesia is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency is recorded.
-
Compound 31a (11.5 mg/kg) is administered intraperitoneally.
-
Paw withdrawal latency is measured again at different time points after drug administration.
-
An increase in paw withdrawal latency compared to vehicle-treated animals indicates an anti-hyperalgesic effect.
-
Conclusion
The TRPM8 antagonist, Compound 31a, demonstrates potent and selective inhibition of the TRPM8 channel and exhibits significant analgesic effects in preclinical models of neuropathic pain. The data presented in this guide underscore the therapeutic potential of TRPM8 antagonism as a novel strategy for the management of neuropathic pain, particularly in patients experiencing cold allodynia. Further research and clinical development of TRPM8 antagonists are warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 4. The Contribution of TRPM8 and TRPA1 Channels to Cold Allodynia and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRPM8 Antagonist 3 (AMG-333) in Migraine Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminovascular system. A key player in this system is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily known for its role in sensing cold temperatures. Genome-wide association studies have consistently linked polymorphisms in the TRPM8 gene to migraine susceptibility, making it a compelling target for novel therapeutic interventions.[1][2] This technical guide provides an in-depth overview of "TRPM8 antagonist 3," also known as AMG-333, a potent and selective TRPM8 antagonist investigated for the treatment of migraine. We will delve into its preclinical data, the experimental protocols used for its evaluation, and the underlying signaling pathways.
This compound: Profile and Preclinical Efficacy
"this compound" is a specific chemical compound identified by the CAS number 2102179-29-1. This compound is synonymous with AMG-333, a novel biarylmethanamide derivative developed by Amgen.[3][4] AMG-333 is a potent and selective antagonist of the TRPM8 channel, with preclinical studies demonstrating its potential to mitigate migraine-related endpoints.
Quantitative Preclinical Data
The preclinical efficacy of AMG-333 has been quantified in several key assays, demonstrating its potent and specific antagonism of the TRPM8 channel. The following tables summarize the available quantitative data.
| Parameter | Species | Value | Reference |
| IC50 | Human TRPM8 | 13 nM | [1] |
| IC50 | Rat TRPM8 | 20 nM | |
| Selectivity | >100-fold over TRPV1, TRPA1 |
Table 1: In Vitro Potency and Selectivity of AMG-333. This table highlights the high-affinity binding of AMG-333 to both human and rat TRPM8 channels, as well as its excellent selectivity against other related TRP channels, indicating a specific mechanism of action.
| Model | Species | Parameter | Value | Reference |
| Icilin-Induced Wet-Dog Shake | Sprague-Dawley Rat | ED50 | 1.14 mg/kg (p.o.) | |
| Cold Pressor Test | Sprague-Dawley Rat | ED50 | 1.10 mg/kg (p.o.) |
Table 2: In Vivo Pharmacodynamic Efficacy of AMG-333. This table showcases the in vivo target engagement of AMG-333 in two distinct rat models. The low oral effective doses underscore its potential as a therapeutic agent.
Experimental Protocols
The preclinical evaluation of AMG-333 relied on specific and validated animal models to assess its in vivo efficacy. Below are detailed methodologies for the key experiments cited.
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This model is a standard in vivo assay to assess the functional antagonism of TRPM8 channels.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
Animals are acclimated to the testing environment.
-
AMG-333 is administered orally (p.o.) at varying doses (e.g., 0.6-3 mg/kg).
-
Following a specific pretreatment time, the TRPM8 agonist icilin is administered intraperitoneally (i.p.) to induce the characteristic "wet-dog shake" behavior.
-
The frequency and duration of wet-dog shakes are observed and recorded for a defined period.
-
-
Endpoint: The primary endpoint is the dose-dependent inhibition of icilin-induced wet-dog shakes by AMG-333, with the ED50 value calculated to represent the dose required to achieve 50% of the maximal effect. A significant reduction in WDS behavior indicates successful target engagement and antagonism of the TRPM8 channel in vivo.
Cold Pressor Test in Rats
This model assesses the role of TRPM8 in mediating physiological responses to cold stimuli, which is relevant to the cold allodynia often experienced by migraine patients.
-
Animals: Male Sprague-Dawley rats are used.
-
Procedure:
-
Animals are anesthetized and instrumented for the measurement of cardiovascular parameters, such as blood pressure and heart rate.
-
AMG-333 is administered orally (p.o.) at various doses (e.g., 1-3 mg/kg).
-
After a predetermined time, a cold stimulus is applied. This is typically achieved by immersing a limb or a portion of the body in cold water (e.g., 0.5°C) for a set duration (e.g., 2 minutes).
-
Changes in blood pressure and heart rate in response to the cold stimulus are continuously monitored.
-
-
Endpoint: The primary endpoint is the dose-dependent blockade of the cold-induced increase in blood pressure by AMG-333. The ED50 value is determined as the dose that inhibits the pressor response by 50%. This demonstrates the antagonist's ability to modulate the physiological response to a noxious cold stimulus.
Signaling Pathways and Mechanism of Action in Migraine
The therapeutic rationale for using a TRPM8 antagonist in migraine stems from the channel's expression in trigeminal ganglion neurons that innervate the dura mater, a key site for the initiation of migraine pain. Activation of these neurons is thought to lead to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and pain mediator central to migraine pathophysiology.
By blocking the TRPM8 channel, AMG-333 is hypothesized to prevent the activation of these dural afferent neurons, thereby inhibiting the downstream release of CGRP and subsequent sensitization of the trigeminovascular system.
Below are diagrams illustrating the proposed signaling pathways and the experimental workflow for evaluating TRPM8 antagonists.
Figure 1: Proposed Mechanism of Action of AMG-333 in Migraine Pathophysiology. This diagram illustrates how AMG-333, by blocking the TRPM8 channel on trigeminal neurons, is thought to inhibit the downstream cascade leading to CGRP release and the subsequent events in the dura mater that contribute to migraine pain.
Figure 2: Experimental Workflow for the Evaluation of AMG-333. This flowchart outlines the progression of AMG-333 from initial in vitro characterization of its potency and selectivity to in vivo assessment of its pharmacodynamic effects in preclinical models, and finally to its evaluation in clinical trials.
Clinical Development and Future Perspectives
AMG-333 progressed to Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and individuals with migraine (NCT01953341). Despite promising preclinical data, the clinical development of AMG-333 was discontinued due to adverse effects, most notably a sensation of heat, which is a mechanism-based side effect consistent with the blockade of a cold-sensing channel.
While AMG-333 itself did not advance to later-stage clinical trials, the research surrounding this compound has provided invaluable insights into the role of TRPM8 in migraine pathophysiology. The challenges encountered with systemic TRPM8 antagonism highlight the complexities of targeting thermosensation for therapeutic benefit. Future research in this area may focus on developing peripherally restricted TRPM8 antagonists or exploring alternative strategies to modulate the activity of TRPM8-expressing trigeminal neurons to mitigate the on-target side effects observed with systemic administration.
Conclusion
"this compound" (AMG-333) represents a pioneering effort to target the TRPM8 channel for the treatment of migraine. Its potent and selective antagonism of TRPM8, demonstrated in robust preclinical models, validated the channel as a viable therapeutic target. Although its clinical development was halted, the knowledge gained from the study of AMG-333 continues to inform the ongoing quest for novel and effective migraine therapies. The detailed data and experimental protocols presented in this guide serve as a valuable resource for researchers and drug developers working to unravel the complexities of migraine and to design the next generation of targeted treatments.
References
- 1. | BioWorld [bioworld.com]
- 2. TRPM8 and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to TRPM8 Antagonism in Bladder Hypersensitivity Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists in preclinical models of bladder hypersensitivity. As a key sensory receptor activated by cold and chemical agonists like menthol, TRPM8 has emerged as a significant therapeutic target for conditions such as overactive bladder (OAB) and interstitial cystitis/bladder pain syndrome (IC/BPS).[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables present a consolidated summary of the effects of various TRPM8 antagonists in preclinical bladder hypersensitivity models. These compounds have demonstrated efficacy in reducing bladder afferent nerve activity and improving urodynamic parameters.
Table 1: Efficacy of TRPM8 Antagonists on Bladder Function in Rodent Models
| Antagonist | Animal Model | Route of Administration | Dose | Key Findings | Reference |
| KPR-2579 | Rat (Acetic Acid-Induced Hyperactivity) | Intravenous | 0.3, 1 mg/kg | Dose-dependently inhibited acetic acid-induced bladder afferent hyperactivity.[2] | Aizawa et al., 2018 |
| KPR-5714 | Rat (Acetic Acid-Induced Overactivity) | Intravenous | 0.1, 0.3, 1 mg/kg | Significantly inhibited bladder overactivity induced by intravesical acetic acid instillation without affecting body temperature. | Nakanishi et al., 2020 |
| KPR-5714 | Rat (Cold Exposure & Cerebral Infarction) | Not Specified | Not Specified | Inhibited bladder overactivity. Showed additive effects when combined with a β3-adrenoceptor agonist or an anticholinergic agent. | Aizawa et al., 2021 |
| RQ-00434739 | Rat (Prostaglandin E2-Induced Hyperactivity) | Not Specified | Not Specified | Inhibited prostaglandin E2-induced hyperactivity of primary bladder afferent nerves. | Aizawa et al., 2019 |
| AMTB | Rat (Overactive Bladder Model) | Intraperitoneal | Not Specified | Increased intercontraction intervals and decreased the visceromotor reflex. | Uvin et al., 2015 |
| AMTB | Mouse & Rat (Acute Cold-Induced Urgency) | Intraperitoneal | Not Specified | Strongly attenuated bladder contractions and voids evoked by brief, innocuous cold stimuli applied to the skin. | Uvin et al., 2015 |
| DFL23448 | Rat (Awake) | Not Specified | Not Specified | Modified bladder function and reduced bladder overactivity. | Mistretta et al., 2016 |
Table 2: Effects of Combined TRPM8 and TRPV1 Antagonism in Guinea Pig Cystitis Model
| Treatment | Animal Model | Key Findings | Reference |
| Low doses of TRPV1 and TRPM8 antagonists | Guinea Pig (Protamine Sulfate/Zymosan-Induced Cystitis) | Returned visceromotor responses evoked by noxious bladder distension to control levels. | Ramsay et al., 2023 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the impact of TRPM8 antagonists on bladder hypersensitivity.
1. Acetic Acid-Induced Bladder Afferent Hyperactivity Model (Rat)
-
Objective: To evaluate the effect of a TRPM8 antagonist on chemically induced bladder sensory nerve hyperactivity.
-
Animal Model: Female Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized (e.g., with urethane).
-
A catheter is inserted into the bladder via the urethra for substance infusion and pressure monitoring.
-
Single-unit afferent nerve activity is recorded from the L6 dorsal root ganglion or pelvic nerve fibers innervating the bladder.
-
The bladder is continuously infused with saline to establish a baseline of mechanosensitive afferent activity in response to distension.
-
A dilute solution of acetic acid (e.g., 0.1%) is then infused into the bladder to induce hypersensitivity of the afferent nerves, particularly C-fibers.
-
The TRPM8 antagonist or vehicle is administered intravenously.
-
Changes in afferent nerve firing frequency in response to bladder distension are measured and compared before and after drug administration.
-
2. Protamine Sulfate/Zymosan-Induced Cystitis Model (Guinea Pig)
-
Objective: To create a model of non-ulcerative interstitial cystitis to study bladder pain and hypersensitivity.
-
Animal Model: Female guinea pigs.
-
Procedure:
-
Animals are anesthetized.
-
Protamine sulfate is instilled into the bladder to disrupt the urothelial barrier.
-
This is followed by the instillation of zymosan to induce a mild, non-ulcerative inflammation.
-
This treatment leads to increased micturition frequency and bladder hypersensitivity.
-
3. In Vivo Visceromotor Response to Bladder Distension
-
Objective: To assess bladder pain/discomfort by measuring the abdominal muscle response to bladder distension.
-
Procedure:
-
Animals are lightly anesthetized.
-
Electrodes are placed on the external oblique abdominal muscle to record electromyographic (EMG) activity.
-
A catheter is inserted into the bladder, and the bladder is distended with saline at varying pressures.
-
The visceromotor response (VMR) is quantified by measuring the EMG activity in response to noxious bladder distension.
-
The effect of a TRPM8 antagonist on the VMR is assessed by comparing the responses before and after drug administration in control and cystitis-induced animals.
-
4. Conscious Voiding Cystometry
-
Objective: To evaluate bladder function and activity in conscious, unrestrained animals.
-
Procedure:
-
A bladder catheter is implanted in the animal and allowed to recover from surgery.
-
During the experiment, the animal is placed in a metabolic cage.
-
The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is infused into the bladder at a constant rate, and intravesical pressure is continuously recorded.
-
Micturition volumes and frequency are also measured.
-
This technique allows for the assessment of parameters such as micturition interval, voided volume, and bladder capacity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the literature.
Mechanism of Action and Therapeutic Rationale
TRPM8 channels are non-selective cation channels expressed on sensory neurons, including Aδ and C-fibers that innervate the urinary bladder. In pathological conditions such as interstitial cystitis, the expression and sensitization of these channels can be upregulated. Activation of TRPM8 by stimuli like cold or inflammatory mediators leads to an influx of cations (primarily Ca²⁺), depolarization of the neuronal membrane, and the generation of action potentials. These signals are transmitted to the central nervous system, where they are perceived as urinary urgency and pain.
TRPM8 antagonists function by binding to the TRPM8 receptor and blocking its activation. This inhibition prevents the influx of ions, thereby reducing the excitability of bladder afferent nerves. By dampening the sensory signals originating from the bladder, TRPM8 antagonists can alleviate the symptoms of bladder hypersensitivity, such as increased urinary frequency and bladder pain.
The preclinical data strongly suggest that antagonizing the TRPM8 channel is a viable strategy for treating bladder hypersensitive disorders. Notably, some novel TRPM8 antagonists have shown efficacy in animal models without inducing changes in core body temperature, a potential side effect that has hindered the clinical development of earlier compounds. Furthermore, combination therapy with other agents, such as TRPV1 antagonists or β3-adrenoceptor agonists, may offer enhanced therapeutic benefits.
While several TRPM8 antagonists have been investigated in preclinical studies, and some have entered early clinical trials, none have yet reached the market for bladder disorders. A significant challenge has been the potential for adverse effects, such as altered temperature sensation. However, the development of more selective and peripherally acting antagonists holds promise for the future of bladder hypersensitivity treatment.
References
- 1. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders [jstage.jst.go.jp]
- 3. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
Preclinical Profile of a TRPM8 Antagonist: A Technical Overview
Executive Summary: The transient receptor potential melastatin 8 (TRPM8) channel is a well-validated target for a variety of therapeutic areas, most notably for conditions involving cold hypersensitivity and pain. As the primary molecular sensor of cold, its inhibition presents a promising strategy for analgesic development. This technical guide provides an in-depth overview of the preclinical data and findings for a representative selective TRPM8 antagonist, PF-05105679. Due to the lack of a universally designated "TRPM8 antagonist 3" in scientific literature, this document focuses on PF-05105679 as a well-characterized example that has progressed to clinical trials. The data herein summarizes its in vitro and in vivo pharmacology, pharmacokinetic profile, and the signaling pathways it modulates.
In Vitro Pharmacology
Potency and Selectivity
PF-05105679 is a potent antagonist of the TRPM8 channel with high selectivity against other related transient receptor potential (TRP) channels and a broad panel of other receptors and enzymes.[1][2]
| Target | Assay Type | IC50 (nM) | Selectivity Fold | Reference |
| TRPM8 | FLIPR | 103 | - | [2][3] |
| TRPV1 | Not specified | >10,000 | >100x | |
| TRPA1 | Not specified | >10,000 | >100x | |
| Broad Panel of Receptors, Ion Channels, and Enzymes | Various | >10,000 | >100x |
Mechanism of Action
TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (below ~26°C) or cooling agents like menthol, allows the influx of Na+ and Ca2+ ions. This influx leads to depolarization of sensory neurons and the generation of an action potential, which is transmitted to the central nervous system and perceived as a cold sensation. PF-05105679 acts as a direct antagonist, binding to the TRPM8 channel and preventing the conformational changes necessary for ion influx, thereby blocking the signaling cascade at its origin.
In Vivo Pharmacology
Efficacy in Pain and Hypersensitivity Models
Preclinical studies in animal models have demonstrated the efficacy of TRPM8 antagonists in models of cold-related pain and bladder overactivity.
| Model | Species | Endpoint | Efficacy | Reference |
| Cold-induced bladder contractility | Guinea Pig | Inhibition of bladder contractions | IC50 = 200 nM | |
| Cold Pressor Test | Human | Pain tolerance | Significant inhibition of pain, comparable to 20 mg oxycodone | |
| Core Body Temperature | Rat | Reduction in core body temperature | Temperature reduction at unbound plasma concentrations >1219 nM |
Pharmacokinetics
The pharmacokinetic profile of PF-05105679 has been characterized in multiple preclinical species. It exhibits moderate clearance and good oral bioavailability.
| Parameter | Rat | Dog | Reference |
| Clearance (CL) | 19.8 mL/min/kg | 31 mL/min/kg | |
| Volume of Distribution (Vss) | 6.2 L/kg | 7.4 L/kg | |
| Half-life (T1/2) | 3.6 hours | 3.9 hours | |
| Oral Bioavailability | Essentially complete | Essentially complete |
Experimental Protocols
Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPM8 Antagonism
This assay is a high-throughput method to assess the ability of a compound to inhibit TRPM8 activation.
Principle: HEK293 cells stably expressing the TRPM8 channel are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Baseline fluorescence is measured before the addition of a TRPM8 agonist (e.g., menthol or icilin). In the presence of an antagonist, the agonist-induced increase in intracellular calcium, and thus fluorescence, is diminished.
Protocol:
-
Cell Plating: Seed HEK293-TRPM8 cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and incubate cells with a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with a buffered salt solution (e.g., HBSS) to remove extracellular dye.
-
Compound Addition: Add the test compound (e.g., PF-05105679) at various concentrations to the wells and incubate for a predetermined time.
-
Agonist Challenge and Fluorescence Reading: Place the plate in a FLIPR instrument. Measure baseline fluorescence, then add a TRPM8 agonist (e.g., menthol) and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single HEK293-TRPM8 expressing cell. This allows for the control of the membrane potential and the direct measurement of the ionic currents flowing through the TRPM8 channels.
Protocol:
-
Cell Preparation: Plate HEK293-TRPM8 cells on glass coverslips for recording.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of a microscope. Perfuse with an extracellular solution.
-
Pipette Positioning and Seal Formation: Under microscopic guidance, a glass micropipette filled with intracellular solution is brought into contact with a cell, and a gigaseal is formed.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A TRPM8 agonist is applied to elicit an inward current.
-
Antagonist Application: The test compound is perfused into the chamber, and the reduction in the agonist-induced current is measured.
-
Data Analysis: The percentage of current inhibition is calculated to determine the antagonist potency.
In Vivo Cold Pressor Test (Rat)
This model assesses the analgesic potential of a compound against cold-induced pain.
Principle: Immersion of a limb or a significant portion of the body in cold water induces a painful stimulus, leading to physiological responses such as an increase in blood pressure and heart rate. An effective analgesic will attenuate these responses.
Protocol:
-
Animal Preparation: Anesthetized rats are instrumented for the measurement of mean arterial pressure (MAP) and heart rate (HR).
-
Baseline Measurement: Record baseline MAP and HR for a stabilization period.
-
Compound Administration: Administer the test compound (e.g., PF-05105679) or vehicle intravenously or orally.
-
Cold Pressor Test: Immerse the rat's limbs and ventral half of the body in ice-cold water (e.g., 0.5°C) for a defined period (e.g., 2 minutes).
-
Response Measurement: Continuously record MAP and HR during and after the cold stimulus.
-
Data Analysis: The change in MAP and HR from baseline in the compound-treated group is compared to the vehicle-treated group to determine the analgesic effect.
Visualizations
TRPM8 Signaling Pathway
Caption: TRPM8 channel activation and inhibition signaling pathway.
Experimental Workflow: FLIPR Assay
Caption: Workflow for TRPM8 antagonist screening using a FLIPR assay.
Experimental Workflow: In Vivo Cold Pressor Test
Caption: Workflow for assessing analgesic efficacy in the rat cold pressor test.
References
Methodological & Application
"TRPM8 antagonist 3" protocol for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of "TRPM8 antagonist 3," a novel and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The methodologies outlined below are based on standard practices for evaluating TRPM8 modulators and are supplemented with specific details from the primary literature describing this compound.
Quantitative Data Summary
"this compound" has been identified as a highly potent and selective blocker of the TRPM8 ion channel. The following table summarizes its in vitro pharmacological properties.
| Parameter | Value | Assay Type | Cell Line | Agonist Used | Source |
| IC50 | 11 nM | Calcium Mobilization | HEK293 | Menthol | [1][2] |
| Selectivity | >100-fold vs. TRPV1 & TRPA1 | Not Specified | Not Specified | Not Specified | [3] |
TRPM8 Signaling Pathway and Antagonist Inhibition
The activation of the TRPM8 channel by cold temperatures or chemical agonists like menthol leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization. "this compound" blocks this channel, preventing ion influx and subsequent cellular responses.
Experimental Protocols
The following are detailed protocols for the primary in vitro assays used to characterize "this compound".
Calcium Mobilization Assay
This assay is the primary method for determining the potency of TRPM8 antagonists by measuring changes in intracellular calcium concentration upon channel activation and inhibition.
Experimental Workflow: Calcium Mobilization Assay
References
Application Notes and Protocols for Cell-Based Assay Development: TRPM8 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures and cooling agents like menthol.[1] Expressed in sensory neurons, TRPM8 activation leads to an influx of cations, primarily Ca2+, which depolarizes the cell and generates an action potential, resulting in the sensation of cold.[1] Dysregulation of TRPM8 has been implicated in various pathological conditions, including chronic pain, cold hypersensitivity, and overactive bladder syndrome, making it a compelling therapeutic target for drug discovery.[2]
TRPM8 antagonists are compounds that inhibit the activity of the TRPM8 channel, thereby blocking the downstream signaling cascade.[1] These antagonists can act through various mechanisms, including competitive and non-competitive inhibition. The development of potent and selective TRPM8 antagonists is a key focus in the search for novel analgesics and treatments for other TRPM8-mediated disorders.
This document provides detailed protocols for a cell-based assay to characterize the activity of "TRPM8 antagonist 3," a novel and potent TRPM8 blocker with a reported IC50 of 11 nM.[3] The described assay utilizes a fluorescence-based calcium flux measurement in a human embryonic kidney (HEK293) cell line stably expressing the human TRPM8 channel. This high-throughput compatible method allows for the efficient screening and characterization of TRPM8 antagonists.
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by agonists such as menthol or cold temperatures triggers a conformational change in the channel protein. This allows the influx of cations, most notably calcium ions (Ca2+), into the cell, leading to membrane depolarization and the initiation of a signaling cascade.
Experimental Protocols
Cell Culture and Maintenance of HEK293-hTRPM8 Cells
This protocol outlines the procedure for maintaining and preparing HEK293 cells stably expressing the human TRPM8 channel for use in the calcium flux assay.
Materials:
-
HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
G418 (Geneticin) for selection maintenance (concentration to be optimized for the specific cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
96-well, black-walled, clear-bottom cell culture plates
Procedure:
-
Culture HEK-hTRPM8 cells in T-75 flasks with supplemented DMEM containing G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency.
-
For the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh, antibiotic-free medium and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for the formation of a confluent monolayer.
Fluorescence-Based Calcium Flux Assay
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration following TRPM8 activation and its inhibition by this compound.
Materials:
-
HEK-hTRPM8 cells seeded in a 96-well plate
-
Fluo-4 AM, cell-permeant calcium indicator
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
This compound
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm
Procedure:
-
Reagent Preparation:
-
Fluo-4 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Dye Loading Solution: For one 96-well plate, mix 20 µL of Fluo-4 AM stock solution with 10 mL of HBSS containing 2.5 mM probenecid and 0.02-0.04% Pluronic F-127.
-
Compound Plates: Prepare a separate 96-well plate with serial dilutions of this compound in HBSS. Also, prepare a solution of the TRPM8 agonist (e.g., 100 µM Menthol or 1 µM Icilin) in HBSS.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS per well.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence microplate reader.
-
Set the reader to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the prepared dilutions of this compound (or vehicle control) to the respective wells and incubate for 10-20 minutes.
-
After the incubation period, add the TRPM8 agonist solution to stimulate the cells.
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the concentration-response curve using a non-linear regression model (e.g., four-parameter logistic equation).
-
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying and characterizing TRPM8 antagonists using the described cell-based assay.
Data Presentation
The inhibitory potency of this compound can be compared with other known TRPM8 antagonists. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from cell-based calcium flux assays.
Table 1: Inhibitory Potency of this compound
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Cell Line |
| This compound | Human TRPM8 | Calcium Flux | N/A | 11 | N/A |
Data sourced from MedChemExpress and TargetMol.
Table 2: Comparative Inhibitory Potency of Various TRPM8 Antagonists
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Cell Line |
| BCTC | Human TRPM8 | Calcium Flux | Icilin | 660 | HEK293 |
| AMG-333 | Human TRPM8 | N/A | N/A | 13 | N/A |
| KPR-5714 | Human TRPM8 | N/A | N/A | 25.3 | N/A |
| Sesamin | Human TRPM8 | Calcium Flux | N/A | 9790 | N/A |
| Oroxylin A | Human TRPM8 | Calcium Flux | N/A | 1700 | N/A |
Data compiled from various sources.
Mechanism of Action of this compound
TRPM8 antagonists function by binding to the TRPM8 channel and preventing its activation by agonists. This blockade can occur through different mechanisms, leading to the inhibition of the downstream calcium influx and subsequent cellular response.
Conclusion
The provided application notes and protocols describe a robust and reliable cell-based assay for the characterization of this compound. The fluorescence-based calcium flux assay is well-suited for high-throughput screening and detailed pharmacological profiling of TRPM8 modulators. The data presentation and visualizations offer a clear framework for understanding the mechanism of action and comparative efficacy of novel TRPM8 antagonists, aiding in the advancement of drug discovery efforts targeting this important ion channel.
References
Application Notes and Protocols for TRPM8 Antagonist 3 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary sensor of cold temperatures and cooling agents like menthol.[1][2] Its involvement in a variety of physiological and pathological processes, including cold sensation, inflammatory pain, neuropathic pain, and cancer, has made it a significant target for therapeutic intervention.[3][4][5] TRPM8 antagonists, which block the activity of this channel, are valuable tools for studying its function and hold promise as potential therapeutics for conditions such as cold hypersensitivity and chronic pain.
This document provides detailed application notes and protocols for utilizing TRPM8 antagonist 3 , a potent and novel TRPM8 blocker, in patch-clamp experiments. This compound has an IC50 value of 11 nM, demonstrating its high affinity and potential for selective inhibition of TRPM8 channels. These guidelines are intended for researchers, scientists, and drug development professionals familiar with patch-clamp electrophysiology.
Product Information: this compound
| Property | Value | Source |
| Product Name | This compound | MedChemExpress |
| Mechanism of Action | TRPM8 Blocker | |
| IC50 | 11 nM | |
| Molecular Formula | C13H12N2O4S | |
| Molecular Weight | 292.31 | |
| Solubility | DMSO: 50 mg/mL (171.05 mM) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Signaling Pathway of TRPM8 Activation and Inhibition
The activity of the TRPM8 channel is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments involving TRPM8 antagonists.
Caption: TRPM8 channel activation and modulation pathways.
Activation of TRPM8 by cold or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization. This calcium influx can, in turn, activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the activation of Protein Kinase C (PKC). Depletion of PIP2 and phosphorylation by PKC and Protein Kinase A (PKA) are known to inhibit or desensitize the TRPM8 channel. This compound directly blocks the channel, preventing ion influx.
Experimental Workflow for Patch-Clamp Analysis
A typical workflow for assessing the inhibitory effect of this compound using whole-cell patch-clamp is outlined below.
Caption: Workflow for patch-clamp analysis of this compound.
Detailed Protocols
Cell Preparation
The most common heterologous expression system for studying TRPM8 channels is human embryonic kidney 293 (HEK293) cells stably or transiently expressing the human or rat TRPM8 channel. Dorsal root ganglion (DRG) neurons can also be used for studying native TRPM8 channels.
Protocol for Culturing HEK293-TRPM8 Cells:
-
Culture HEK293 cells expressing TRPM8 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain channel expression.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
For patch-clamp experiments, seed the cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
Solutions
Table of Standard Patch-Clamp Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution (Standard) | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm | ||
| Internal (Pipette) Solution | K-Gluconate | 126 |
| NaCl | 4 | |
| MgSO4 | 1 | |
| CaCl2 | 0.02 | |
| EGTA | 5 | |
| HEPES | 5 | |
| Glucose | 15 | |
| ATP-Mg | 3 | |
| GTP-Na | 0.1 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm |
Preparation of this compound and Agonist Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -80°C.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
-
Prepare a stock solution of a TRPM8 agonist, such as menthol (e.g., 100 mM in ethanol) or icilin (e.g., 10 mM in DMSO).
-
Dilute the agonist stock solution in the external solution to the desired working concentration (e.g., 100 µM menthol).
Whole-Cell Patch-Clamp Protocol
This protocol is for the whole-cell voltage-clamp configuration, which is ideal for studying ion channel pharmacology.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Cell Plating: Place a coverslip with adherent HEK293-TRPM8 cells in a recording chamber and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Holding Potential: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline current for 1-2 minutes to ensure stability.
-
Agonist Application: Perfuse the cell with the external solution containing the TRPM8 agonist (e.g., 100 µM menthol). This will evoke a characteristic outwardly rectifying current at positive potentials.
-
Washout: After a stable current is recorded, wash out the agonist by perfusing with the standard external solution until the current returns to baseline.
-
Antagonist Application:
-
Pre-incubation: Perfuse the cell with the external solution containing the desired concentration of this compound for 30 seconds to 2 minutes.
-
Co-application: Continue to perfuse with a solution containing both the TRPM8 agonist and this compound.
-
-
Recording: Record the current in the presence of the antagonist. The degree of inhibition can be quantified by comparing the current amplitude before and after antagonist application.
-
Dose-Response Curve: Repeat steps 7-10 with varying concentrations of this compound to construct a dose-response curve and determine the IC50 value.
Voltage Protocol: To study the voltage-dependence of the TRPM8 current and its inhibition, voltage ramps or step protocols can be applied. A typical ramp protocol would be a 200-500 ms ramp from -100 mV to +100 mV.
Data Presentation and Analysis
All quantitative data should be summarized for clear comparison.
Example Table for Dose-Response Data:
| [this compound] (nM) | Agonist-Evoked Current (pA/pF) | % Inhibition | n (cells) |
| 0 (Control) | 150.2 ± 12.5 | 0 | 8 |
| 1 | 125.8 ± 10.1 | 16.2 | 6 |
| 3 | 98.4 ± 8.7 | 34.5 | 7 |
| 10 | 72.1 ± 6.3 | 52.0 | 8 |
| 30 | 40.5 ± 4.9 | 73.0 | 6 |
| 100 | 15.3 ± 2.1 | 89.8 | 7 |
Data are presented as mean ± SEM.
The percent inhibition is calculated as: (1 - (Current_with_antagonist / Current_control)) * 100. The IC50 value can be determined by fitting the dose-response data to the Hill equation.
Concluding Remarks
This compound is a potent tool for the investigation of TRPM8 channel function. The protocols outlined in this document provide a comprehensive guide for its application in patch-clamp electrophysiology. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the inhibitory effects of this compound, contributing to a deeper understanding of TRPM8 pharmacology and its potential therapeutic applications.
References
Application Notes and Protocols for TRPM8 Antagonist 3 in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRPM8 (Transient Receptor Potential Melastatin 8), also known as the cold and menthol receptor, is a non-selective cation channel primarily expressed in sensory neurons. It plays a crucial role in the sensation of cold temperatures and in various pathological conditions, including neuropathic pain, inflammation, and migraine. As such, TRPM8 has emerged as a significant therapeutic target. "TRPM8 antagonist 3" is a novel and potent blocker of the TRPM8 channel, demonstrating high efficacy in preclinical studies. These application notes provide detailed information and protocols for the utilization of this compound in calcium imaging studies to investigate TRPM8 channel activity.
Calcium imaging is a widely used technique to measure intracellular calcium fluctuations, which are a direct consequence of TRPM8 channel activation. Upon activation by cold stimuli or agonists like menthol and icilin, TRPM8 channels open, leading to an influx of Ca²⁺ ions into the cell. By monitoring these changes in intracellular calcium, researchers can effectively screen for and characterize TRPM8 modulators.
Product Information
Product Name: this compound CAS Number: 2102179-29-1 Molecular Formula: C₁₃H₁₂N₂O₄S Molecular Weight: 292.31 g/mol
Quantitative Data
The following tables summarize the key quantitative data for this compound, derived from in vitro pharmacological assays.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Agonist Used | Reference |
| IC₅₀ | 11 nM | HEK293 cells expressing human TRPM8 | Menthol | [1][2] |
Table 2: Selectivity Profile of this compound (Compound 27 in the source)
| Target | % Inhibition at 10 µM | Reference |
| hTRPV1 | < 20% | [3] |
| hTRPA1 | < 20% | [3] |
| hNav1.7 | < 20% | [3] |
| hCav1.2 | < 20% |
Note: The selectivity data is for compound 27 from the primary research article, which is referred to as "this compound" in commercial sources.
Signaling Pathway
Activation of the TRPM8 channel by agonists such as menthol or cold temperatures leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization. This influx of calcium can be visualized using calcium-sensitive fluorescent dyes.
Figure 1. Simplified signaling pathway of TRPM8 channel activation and inhibition by this compound.
Experimental Protocols
Calcium Imaging Assay Using HEK293 Cells Stably Expressing Human TRPM8
This protocol describes a fluorescent-based calcium flux assay to determine the antagonist activity of "this compound" in a 96-well plate format using a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.
Materials:
-
HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8)
-
"this compound"
-
Menthol (TRPM8 agonist)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Fluo-4 AM or similar calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
Experimental Workflow Diagram:
Figure 2. Experimental workflow for the calcium imaging antagonist assay.
Procedure:
-
Cell Plating:
-
Coat a 96-well black-walled, clear-bottom plate with poly-D-lysine.
-
Seed HEK-hTRPM8 cells at a density of 50,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (with 20 mM HEPES). A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, leave 100 µL of HBSS in each well.
-
-
Antagonist Application:
-
Prepare serial dilutions of "this compound" in HBSS.
-
Add the desired concentration of the antagonist (or vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Application and Fluorescence Measurement:
-
Prepare a menthol solution in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀, typically around 30-100 µM).
-
Place the plate in a FLIPR or a plate reader equipped with a liquid handling system.
-
Record a baseline fluorescence for 10-20 seconds.
-
Add the menthol solution to the wells and continue recording the fluorescence signal for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | - Low expression of TRPM8- Inefficient dye loading- Low agonist concentration | - Use a cell line with higher TRPM8 expression- Optimize dye loading time and concentration- Use a higher concentration of the agonist |
| High well-to-well variability | - Uneven cell seeding- Cell lifting during washing | - Ensure a single-cell suspension before plating- Perform washing steps gently |
| Antagonist shows agonist activity | - Compound property | - Test the compound in the absence of an agonist to confirm. |
Conclusion
"this compound" is a highly potent and selective inhibitor of the TRPM8 channel. The provided protocols for calcium imaging offer a robust method for studying the effects of this antagonist on TRPM8 activity in a controlled in vitro setting. These application notes serve as a comprehensive guide for researchers to effectively utilize "this compound" in their studies on TRPM8 pharmacology and its role in various physiological and pathological processes.
References
Application Notes and Protocols for In Vivo Studies of TRPM8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of various TRPM8 antagonists, with a focus on dosage, administration, and relevant experimental protocols. Given that the designation "TRPM8 antagonist 3" is not uniquely defined in the scientific literature, this document covers several distinct TRPM8 antagonists to aid researchers in selecting and designing their studies.
Introduction to TRPM8 Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1] It is activated by temperatures below 26°C and by cooling agents such as menthol and icilin.[1] Upon activation, TRPM8 allows an influx of cations, primarily Ca2+, leading to the generation of an electrical signal perceived as cold.[1] TRPM8 is expressed in a subset of sensory neurons in the dorsal root and trigeminal ganglia.[2] Due to its role in cold sensation and pain pathways, TRPM8 has emerged as a promising therapeutic target for conditions involving cold hypersensitivity and chronic pain.[1] TRPM8 antagonists block the activation of this channel, thereby inhibiting the downstream signaling and reducing the perception of cold and pain.
In Vivo Dosage and Administration of Selected TRPM8 Antagonists
The following table summarizes in vivo dosage and administration data for several TRPM8 antagonists from preclinical studies. It is crucial to note that the optimal dosage and route of administration can vary depending on the specific compound, animal model, and experimental endpoint.
| Compound Name/Identifier | Animal Model | Species | Route of Administration | Dosage | Observed Effect |
| Compound 45 (Tetrahydroisoquinoline derivative) | Icilin-induced wet dog shake & Cold pressor test | Rat | Not Specified | < 3 mg/kg (ED90) | Robust efficacy in both models |
| VBJ103 | Oxaliplatin-induced cold hypersensitivity | Mouse | Subcutaneous (s.c.) | 3, 10, 30 mg/kg | Dose-dependent attenuation of cold hypersensitivity |
| Intraperitoneal (i.p.) | 3, 10, 30 mg/kg | Dose-dependent decrease in core body temperature | |||
| RGM8-51 (β-lactam derivative) | Oxaliplatin-induced peripheral neuropathy | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Antinociceptive activity |
| Intraplantar (i.pl.) | 0.1 - 1 µg | Local antinociceptive effect | |||
| RQ-00434739 | Oxaliplatin-induced cold allodynia | Rat | Oral (p.o.) | 10 mg/kg (minimum effective dose) | Attenuation of cold allodynia |
| Monkey | Oral (p.o.) | 10 mg/kg | Full reversal of cold allodynia | ||
| Tryptophan-based Antagonist (Compound 14) | Icilin-induced wet-dog shakes | Mouse | Subcutaneous (s.c.) | 1, 10, 30 mg/kg | Marked, dose-dependent antinociceptive activity; 63% inhibition at 30 mg/kg |
| Oxaliplatin-induced cold allodynia | Mouse | Subcutaneous (s.c.) | 0.1, 1 µg | Attenuation of cold allodynia |
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by TRPM8 activation and its inhibition by an antagonist.
General Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of a TRPM8 antagonist in an in vivo model of neuropathic pain.
Detailed Experimental Protocols
Oxaliplatin-Induced Cold Allodynia Model in Mice
This model is used to assess the efficacy of compounds in mitigating the acute cold hypersensitivity induced by the chemotherapeutic agent oxaliplatin.
Materials:
-
Oxaliplatin (dissolved in 5% glucose in saline)
-
TRPM8 antagonist test compound and vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetone
-
Cold plate or other temperature-controlled surface
Procedure:
-
Animal Acclimation: House mice in standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
Baseline Testing (Day 0):
-
Place mice in individual transparent boxes on a wire mesh floor and allow them to acclimate for 30-60 minutes.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching over a 1-minute observation period.
-
-
Induction of Cold Allodynia (Day 1):
-
Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 3-6 mg/kg). A vehicle group should be injected with 5% glucose in saline.
-
-
Compound Administration and Post-Treatment Testing (Day 3 or as determined by compound pharmacokinetics):
-
Administer the TRPM8 antagonist or its vehicle via the desired route (e.g., p.o., s.c., i.p.).
-
At the time of expected peak compound efficacy, perform the acetone test as described in step 2.
-
-
Data Analysis:
-
Compare the paw withdrawal duration between the vehicle-treated and antagonist-treated groups. A significant reduction in withdrawal time in the antagonist group indicates efficacy.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used model of neuropathic pain that results in thermal hyperalgesia and mechanical and cold allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
-
Chromic gut sutures (4-0)
-
TRPM8 antagonist test compound and vehicle
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia, acetone for cold allodynia)
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week prior to surgery.
-
CCI Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the mid-thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Place four loose ligatures of 4-0 chromic gut around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover.
-
-
Development of Neuropathic Pain:
-
Tactile and cold allodynia typically develop over 7-14 days post-surgery.
-
Confirm the development of pain hypersensitivity by testing the paw withdrawal threshold to von Frey filaments and the response to acetone application on the ipsilateral (operated) and contralateral paws.
-
-
Compound Administration and Efficacy Testing:
-
On day 14 post-surgery, administer the TRPM8 antagonist or vehicle.
-
Perform behavioral tests at appropriate time points after compound administration to assess the reversal of mechanical and/or cold allodynia.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or response scores between the antagonist and vehicle-treated groups. An increase in withdrawal threshold or a decrease in response score indicates an analgesic effect.
-
Icilin-Induced Wet-Dog Shake (WDS) Model in Rats
This is a pharmacodynamic model to confirm in vivo target engagement of TRPM8 antagonists. The TRPM8 agonist icilin induces a characteristic shaking behavior.
Materials:
-
Male Sprague-Dawley rats
-
Icilin (dissolved in a suitable vehicle, e.g., 20% DMSO and 1% Tween 80 in distilled water)
-
TRPM8 antagonist test compound and vehicle
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment.
-
Compound Pre-treatment:
-
Administer the TRPM8 antagonist or vehicle at a predetermined time before icilin challenge.
-
-
Icilin Challenge:
-
Inject icilin intraperitoneally (e.g., 0.5-5 mg/kg).
-
-
Behavioral Observation:
-
Immediately after icilin injection, place the rat in an observation chamber.
-
Count the number of wet-dog shakes over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Compare the number of wet-dog shakes in the antagonist-treated group to the vehicle-treated group. A significant reduction in the number of shakes indicates that the antagonist is effectively blocking TRPM8 in vivo.
-
Cold Pressor Test in Rats
This model assesses the analgesic effect of a compound on a pain response induced by a cold stimulus.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
A container with ice-cold water (0.5-4°C)
-
TRPM8 antagonist test compound and vehicle
-
Blood pressure and heart rate monitoring equipment (optional)
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate rats to handling and the experimental setup.
-
If monitoring cardiovascular parameters, animals may need to be anesthetized and instrumented.
-
-
Compound Administration:
-
Administer the TRPM8 antagonist or vehicle.
-
-
Cold Pressor Test:
-
At the appropriate time after dosing, immerse a hind paw or the tail of the rat into the cold water.
-
Measure the latency to paw or tail withdrawal. A cut-off time should be established to prevent tissue damage.
-
Alternatively, in anesthetized animals, measure the increase in mean arterial pressure and heart rate in response to the cold stimulus.
-
-
Data Analysis:
-
Compare the withdrawal latency or the cardiovascular response between the antagonist and vehicle-treated groups. An increased withdrawal latency or attenuated pressor response suggests an analgesic effect.
-
References
Application Notes and Protocols for TRPM8 Antagonist 3 (Compound X) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established sensory transducer for cold temperatures and cooling agents like menthol.[1][2] Its involvement in various physiological and pathophysiological processes, including pain perception, inflammation, and thermoregulation, has made it a significant target for drug development.[3][4][5] TRPM8 antagonists, which block the activity of this ion channel, are being investigated for their therapeutic potential in conditions such as neuropathic pain, cold allodynia, and overactive bladder.
These application notes provide a comprehensive overview of the administration routes and experimental protocols for a novel TRPM8 antagonist, herein referred to as "TRPM8 Antagonist 3 (Compound X)," in rodent models. The information is compiled from preclinical studies of various selective TRPM8 antagonists and is intended to guide researchers in designing and executing in vivo studies.
Data Presentation: In Vitro and In Vivo Properties of Selected TRPM8 Antagonists
The following tables summarize key quantitative data for several well-characterized TRPM8 antagonists from published literature. This information can serve as a reference for establishing the expected potency and pharmacokinetic profile of a novel antagonist like Compound X.
Table 1: In Vitro Potency of Selected TRPM8 Antagonists
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 11 | Not specified | |
| PF-05105679 | 103 | Electrophysiology (hTRPM8) | |
| DFL23693 | Not specified | In vitro characterization | |
| DFL23448 | Not specified | In vitro characterization | |
| RGM8-51 | 970 | Ca2+ microfluorimetry (rTRPM8) | |
| M8-An | 10.9 | Ca2+ currents (hTRPM8) | |
| AMG-333 | Not specified | Phase I clinical trial | |
| KPR-2579 | 80 | Not specified | |
| Compound 43 (Naphthyl derivative) | 7.23 | Ca2+-sensitive fluorescent dye | |
| PBMC | <1 | Calcium microfluorimetry |
Table 2: In Vivo Administration and Efficacy of Selected TRPM8 Antagonists in Rodent Models
| Compound | Species | Administration Route | Dose Range | Model | Key Findings | Reference |
| DFL23693 | Rat | Oral (p.o.) | 10 mg/kg | Icilin-induced "wet-dog" shakes | Significant reduction in shakes | |
| DFL23448 | Rat | Intravenous (i.v.) | 10 mg/kg | Icilin-induced "wet-dog" shakes | Significant reduction in shakes | |
| PF-05105679 | Rat, Dog | Oral (p.o.) | 2-20 mg/kg | Pharmacokinetics | Moderate clearance, good oral absorption | |
| RGM8-51 | Mouse, Rat | Intraperitoneal (i.p.), Intraplantar (i.pl.) | 10 mg/kg (i.p.), 0.1-3 µg (i.pl.) | Oxaliplatin-induced neuropathy, CCI | Reverted cold and mechanical hypersensitivity | |
| M8-An | Rat | Intraperitoneal (i.p.) | 30, 100 mg/kg | Spinal nerve ligation | Inhibited neuronal responses to cooling | |
| AMG8788 | Rat | Oral (p.o.) | 30 mg/kg | Body temperature regulation | Significant decrease in core body temperature | |
| PBMC | Mouse | Systemic | 10 mg/kg | Inflammatory and neuropathic pain | Diminished cold hypersensitivity | |
| 1,8-cineole | Mouse | Intragastric, Intravenous (i.v.) | 100 mg/kg (i.g.), 10 mg/kg (i.v.) | Thermoregulation | Increased brown adipose tissue temperature |
Signaling Pathways and Experimental Workflows
TRPM8 Signaling Pathway
The following diagram illustrates the basic signaling pathway of the TRPM8 channel.
Caption: TRPM8 channel activation and inhibition pathway.
General Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for evaluating the efficacy of a TRPM8 antagonist in a rodent model of pain.
Caption: Standard in vivo experimental workflow.
Experimental Protocols
The following are detailed protocols for common administration routes and behavioral assays used in the preclinical evaluation of TRPM8 antagonists in rodent models.
Protocol 1: Oral Gavage (p.o.) Administration
Objective: To administer Compound X orally to rodents.
Materials:
-
Compound X
-
Appropriate vehicle (e.g., 0.5% methylcellulose, 1% Tween 80 in water)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the dosing solution of Compound X in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the animal to determine the correct dosing volume. Gently restrain the animal to prevent movement.
-
Gavage:
-
Measure the distance from the animal's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus.
-
Slowly administer the dosing solution.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals.
Protocol 2: Intraperitoneal (i.p.) Injection
Objective: To administer Compound X into the peritoneal cavity of rodents.
Materials:
-
Compound X
-
Sterile vehicle (e.g., saline, DMSO diluted in saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation: Prepare a sterile solution of Compound X in the appropriate vehicle.
-
Animal Handling: Weigh the animal. Restrain the animal, typically by scruffing the neck and securing the tail, to expose the abdomen.
-
Injection:
-
Tilt the animal slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a blood vessel or organ).
-
Slowly inject the solution.
-
Withdraw the needle.
-
-
Monitoring: Monitor the animal for any signs of discomfort or adverse effects.
Protocol 3: Intravenous (i.v.) Injection
Objective: To administer Compound X directly into the bloodstream.
Materials:
-
Compound X
-
Sterile vehicle (e.g., saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device (for tail vein injection)
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Preparation: Prepare a sterile, particle-free solution of Compound X.
-
Animal Handling: Place the rodent in a restraining device. If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins.
-
Injection:
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Observe for any swelling at the injection site, which would indicate a miss.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Closely monitor the animal for any immediate adverse reactions.
Protocol 4: Assessment of Cold Hypersensitivity (Acetone Evaporation Test)
Objective: To measure cold sensitivity in rodent models of neuropathic or inflammatory pain.
Materials:
-
Acetone
-
Syringe with a blunt needle or a dropper
-
Plexiglass chambers with a wire mesh floor
-
Timer
Procedure:
-
Acclimation: Place the animals in the chambers on the wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Stimulation: Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Observation: Observe the animal's response immediately after the acetone application. Record the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1 minute).
-
Testing Schedule: Perform baseline testing before inducing the pain model and before drug administration. Post-dosing tests should be conducted at time points relevant to the pharmacokinetic profile of Compound X.
Protocol 5: Icilin-Induced "Wet-Dog" Shakes
Objective: To assess the in vivo target engagement of a TRPM8 antagonist.
Materials:
-
Icilin (TRPM8 agonist)
-
Vehicle for icilin (e.g., 1% Tween 80 in water)
-
Compound X or vehicle
-
Observation chambers
Procedure:
-
Pre-treatment: Administer Compound X or vehicle via the desired route (e.g., p.o. or i.v.).
-
Acclimation: Allow for the appropriate pre-treatment time based on the route of administration (e.g., 3 hours for p.o., 1 hour for i.v.). Place the animals in individual observation chambers.
-
Icilin Challenge: Administer icilin (e.g., 1 mg/kg, i.p.).
-
Observation: Immediately after icilin injection, count the number of "wet-dog" shakes (rhythmic shaking of the head, neck, and trunk) for a defined period (e.g., 30 minutes).
-
Analysis: Compare the number of shakes in the Compound X-treated group to the vehicle-treated group. A significant reduction indicates TRPM8 antagonism.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of "this compound (Compound X)" in rodent models. The selection of administration route, dose, and experimental model should be guided by the specific research question and the physicochemical and pharmacokinetic properties of the antagonist. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to assess the therapeutic potential of novel TRPM8 antagonists.
References
- 1. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPM8 - Wikipedia [en.wikipedia.org]
- 3. Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Dry Eye Disease with a TRPM8 Antagonist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective TRPM8 antagonist for investigating the pathophysiology and treatment of dry eye disease (DED). The focus is on a preclinical mouse model of severe DED, utilizing the TRPM8 antagonist M8-B as a tool to explore the role of the TRPM8 channel in ocular surface pain and inflammation.
Introduction
Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily known as the principal sensor of cold temperatures and cooling agents like menthol.[1][2] It is expressed in sensory neurons of the trigeminal ganglion that innervate the cornea and conjunctiva.[2][3] In the context of the ocular surface, TRPM8 is implicated in regulating basal tear secretion and blink rate.[4] While TRPM8 agonists are being explored to increase tear production in DED, there is growing evidence that TRPM8 antagonists may be beneficial in alleviating neuropathic pain and cold allodynia, which are characteristic symptoms of severe DED.
This document outlines the use of the selective TRPM8 antagonist, M8-B, in a surgically induced model of severe DED in mice. M8-B has been shown to reverse corneal mechanical allodynia and spontaneous ocular pain, and to reduce inflammation in the cornea and trigeminal ganglion in this model.
Product Information: TRPM8 Antagonist M8-B
| Property | Value |
| Compound Name | M8-B |
| Synonyms | M8-B hydrochloride |
| CAS Number | 883976-12-3 |
| Molecular Formula | C22H25ClN2O3S |
| Molecular Weight | 432.96 g/mol (hydrochloride) |
| Mechanism of Action | Selective and potent antagonist of the TRPM8 channel. It blocks the activation of TRPM8 by cold, icilin, and menthol. |
| Selectivity | High selectivity for TRPM8, with IC50 values in the nanomolar range. Does not block other TRP channels at concentrations > 20 µM. |
Key Applications
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Investigation of the role of TRPM8 in ocular pain and neuroinflammation associated with severe DED.
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Preclinical evaluation of the therapeutic potential of TRPM8 antagonists for the treatment of DED symptoms.
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Studying the mechanisms of corneal nerve sensitization and hyperactivity in a dry eye model.
Signaling Pathway of TRPM8 in the Ocular Surface
References
Application Notes and Protocols: Efficacy Studies of TRPM8 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established transducer of cold thermal stimuli in the peripheral nervous system.[1][2] It is a non-selective cation channel activated by cool temperatures (typically below 26-28°C), as well as by cooling compounds like menthol and icilin.[1][3][4] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of sensory neurons and the generation of action potentials that are ultimately perceived as cold sensation. In pathological states, such as neuropathic pain, TRPM8 channels contribute to cold hypersensitivity (cold allodynia), a condition where normally innocuous cold stimuli are perceived as painful. Consequently, antagonism of TRPM8 has emerged as a promising therapeutic strategy for conditions characterized by cold allodynia, including neuropathic pain, migraine, and overactive bladder.
"TRPM8 antagonist 3" is a novel and potent TRPM8 blocker with a reported half-maximal inhibitory concentration (IC50) of 11 nM. These application notes provide a detailed framework for the preclinical experimental design to evaluate the efficacy of "this compound," focusing on neuropathic pain models. The protocols outlined below cover in vitro characterization, pharmacokinetic and pharmacodynamic assessments, and in vivo efficacy studies using established animal models of cold allodynia.
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by cold or chemical agonists initiates a signaling cascade. The primary event is the influx of cations, leading to membrane depolarization. This signal is conducted from primary afferent fibers to the central nervous system, resulting in the sensation of cold. The activity of the TRPM8 channel is also modulated by various intracellular signaling pathways, including Gq-protein coupled receptor (GPCR) activation, which can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent modulation of channel activity.
References
"TRPM8 antagonist 3" supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of TRPM8 antagonist 3, a potent and selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
Introduction
This compound is a novel small molecule inhibitor of the TRPM8 ion channel, with a reported IC50 of 11 nM[1][2][3][4]. TRPM8, also known as the cold and menthol receptor, is a non-selective cation channel activated by cold temperatures, cooling agents (like menthol and icilin), and some endogenous ligands. It plays a crucial role in the sensation of cold and has been implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer. As a potent antagonist, this compound serves as a valuable tool for investigating the physiological roles of TRPM8 and for the development of novel therapeutics targeting conditions associated with TRPM8 activity.
Supplier and Purchasing Information
This compound is available from several chemical suppliers for research purposes. Researchers are advised to contact the suppliers directly or visit their websites for the most up-to-date pricing and availability.
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | Purity | Notes |
| MedChemExpress | HY-145124 | 99.51% | For research use only. Not for human use. |
| GlpBio | GC64086 | >98.00% | For research use only. Not for human use. |
| TargetMol | T6198 | - | For research use only. Not for human use. |
| InvivoChem | V70124 | ≥98% | For research use only. Not for human use. |
Physicochemical and Handling Information
Table 2: Properties and Storage of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₄S | |
| Molecular Weight | 292.31 g/mol | |
| CAS Number | 2102179-29-1 | |
| Solubility | DMSO: 50 mg/mL (171.05 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year |
Note on Handling: It is recommended to prepare stock solutions in DMSO. For dissolving, sonication or warming the solution to 37°C may be beneficial. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Signaling Pathways
TRPM8 is a non-selective cation channel that, upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of an action potential in sensory neurons. The activity of TRPM8 is modulated by various intracellular signaling pathways.
References
- 1. Medchemexpress LLC HY-12624 5mg Medchemexpress, ON123300 CAS:1357470-29-1 | Fisher Scientific [fishersci.com]
- 2. Medchemexpress LLC HY-N0204 10mg Medchemexpress, Pulchinenoside A CAS:129724-84-1 | Fisher Scientific [fishersci.com]
- 3. Compound Libraries | Inhibitors | Virtual Screening - TargetMol | TAR [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
"TRPM8 antagonist 3" solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues related to the solubility and stability of TRPM8 antagonist 3.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers for In Vitro Assays
Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium or electrophysiology buffer. How can I resolve this?
Answer: This is a common issue known as "crashing out" and is expected for hydrophobic compounds like this compound. Here are several strategies to address this, moving from simple to more complex solutions.
Potential Causes and Solutions:
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High Final Concentration: The final concentration of this compound may exceed its aqueous solubility limit.
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Solution: Decrease the final working concentration. Determine the lowest effective concentration for your experiment.
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Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause rapid precipitation.
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Solution: Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed (e.g., 37°C) aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations.
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High Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation.
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Solution: Keep the final DMSO concentration in your assay medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute initial stock solution in DMSO. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Buffer Composition: Components in your buffer (e.g., certain salts or proteins) could be promoting precipitation.
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Solution: Test the solubility in a simpler buffer, such as phosphate-buffered saline (PBS), to determine if specific media components are the issue.
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Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility and stability?
Answer: Yes, inconsistent results are often linked to the physicochemical properties of a compound.
Potential Causes and Solutions:
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Compound Precipitation Over Time: Even if a solution appears clear initially, the compound may be in a supersaturated state and can precipitate over the course of a longer experiment.
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Solution: Visually inspect your assay plates or tubes for any signs of precipitation (cloudiness, crystals) at the end of the experiment. Consider using solubility enhancers like cyclodextrins if precipitation is suspected.
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Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.
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Solution: Use low-binding plasticware. Pre-rinsing pipette tips with the solution before transferring can also help.
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Stock Solution Instability: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound in your stock solution.
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Solution: Aliquot your DMSO stock solution into single-use volumes to avoid freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 25 mg/mL (85.53 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: The solid powder of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the aqueous solubility of this compound?
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To assess the stability in your experimental buffer, you can perform a simple stability study. Prepare your final working solution and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 6, 24 hours), take a sample and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time would indicate instability.
Q5: Are there any general tips for working with hydrophobic compounds like this compound?
A5: Yes, here are some general best practices:
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Use glass or polypropylene vials for preparing stock solutions.
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When dissolving the compound in DMSO, vortexing and brief sonication in a water bath can be beneficial.
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Always visually inspect your solutions for any signs of precipitation before use.
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Prepare fresh working solutions for each experiment from a frozen stock aliquot.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 292.31 g/mol | |
| Solubility in DMSO | 25 mg/mL (85.53 mM) | |
| Storage of Solid | -20°C for 3 years | |
| Storage of Stock Solution (in DMSO) | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, low-binding microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
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Sonicator water bath (optional)
Procedure:
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Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 2.92 mg of this compound powder directly into the tube.
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Dissolving: Add 1 mL of anhydrous DMSO to the tube.
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Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
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Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
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Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in low-binding tubes. Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
Objective: To estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
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10 mM this compound stock solution in DMSO
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Aqueous buffer of interest (e.g., PBS, pH 7.4)
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96-well clear bottom plate
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Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm)
Procedure:
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Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your 10 mM DMSO stock solution in DMSO.
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Addition to Buffer: In a separate 96-well plate, add your aqueous buffer to each well. Then, add a small, fixed volume of each DMSO stock dilution to the corresponding wells containing the buffer (e.g., 2 µL of DMSO stock to 198 µL of buffer). Include a DMSO-only control.
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Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
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Measurement: Measure the absorbance (turbidity) of each well at 620 nm.
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Analysis: The concentration at which a significant increase in turbidity is observed compared to the DMSO control is an estimation of the kinetic solubility.
Mandatory Visualization
Caption: TRPM8 channel activation and inhibition pathway.
Caption: Troubleshooting workflow for compound precipitation.
References
Technical Support Center: Optimizing "TRPM8 Antagonist 3" Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "TRPM8 antagonist 3" (Chemical name: [4-hydroxy-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]-(1,2-oxazolidin-2-yl)methanone; CAS: 2102179-29-1) in their experiments. The information is presented in a question-and-answer format to directly address potential issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a novel and potent blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[1] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[2][3] By blocking this channel, "this compound" prevents the influx of cations (such as Ca2+) that would normally occur upon channel activation, thereby inhibiting downstream signaling pathways.[2][3]
Q2: What are the primary research applications for "this compound"?
A2: Given its potent antagonism of the TRPM8 channel, this compound is primarily used in research related to:
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Pain and Nociception: Investigating the role of TRPM8 in cold allodynia, neuropathic pain, and inflammatory pain.
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Ocular Pain: Studying its potential for topical treatment of eye pain.
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Bladder Disorders: Exploring its effects on bladder hypersensitivity and overactive bladder syndrome.
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Migraine: Researching the involvement of TRPM8 in migraine pathophysiology.
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Cancer: Investigating the role of TRPM8 in the proliferation and survival of certain cancer cells.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on its IC50 of 11 nM, a good starting point for in vitro experiments, such as calcium imaging or electrophysiology, would be in the low nanomolar range (e.g., 1-100 nM). However, the optimal concentration will depend on the specific cell type, expression levels of TRPM8, and the assay conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store "this compound"?
A4: "this compound" is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of TRPM8 activity.
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Possible Cause: Incorrect concentration.
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Solution: Perform a dose-response experiment to determine the effective concentration range for your specific cell line and assay conditions. Start with a broad range (e.g., 1 nM to 10 µM) to establish a dose-response curve.
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Possible Cause: Compound precipitation.
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Solution: Ensure the final concentration of DMSO in your working solution is low enough to prevent precipitation of the antagonist. Visually inspect the solution for any signs of precipitation before use. If necessary, gently warm the solution or use sonication to aid dissolution.
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Possible Cause: Low TRPM8 expression in your cell model.
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Solution: Verify the expression level of TRPM8 in your cells using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a cell line with stable and high expression of TRPM8 for initial experiments.
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Issue 2: I am observing high background signal or off-target effects.
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Possible Cause: The concentration of the antagonist is too high.
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Solution: High concentrations of any compound can lead to non-specific effects. Reduce the concentration of "this compound" to the lowest effective dose determined from your dose-response curve.
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Possible Cause: Off-target activity on other ion channels.
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Solution: Be aware that some TRPM8 antagonists can have effects on other TRP channels, such as TRPV1 and TRPA1. To confirm the specificity of your observations, consider using control cell lines that do not express TRPM8 or using specific antagonists for other TRP channels in parallel experiments.
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Possible Cause: Vehicle (DMSO) effects.
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Solution: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including your vehicle controls. High concentrations of DMSO can have independent effects on cell health and channel activity.
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Issue 3: My in vivo results are inconsistent.
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Possible Cause: Poor bioavailability or rapid metabolism.
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Solution: The pharmacokinetic properties of "this compound" in your specific animal model may influence its efficacy. Consider optimizing the route of administration and dosing regimen. Formulations can also be adjusted to improve solubility and stability in vivo.
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Possible Cause: Species-dependent differences in TRPM8 pharmacology.
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Solution: The potency of TRPM8 antagonists can vary between species. Ensure that the antagonist is effective against the TRPM8 ortholog of the animal model you are using. It may be necessary to perform in vitro validation on cells expressing the relevant species-specific TRPM8 channel.
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Data Presentation
Table 1: In Vitro Potency of "this compound" and Other Common TRPM8 Modulators
| Compound | Assay Type | Agonist | Target | IC50 / EC50 | Reference |
| This compound | Not specified | Not specified | Human TRPM8 | 11 nM (IC50) | |
| Menthol | Calcium Imaging | - | Human TRPM8 | ~50 µM (EC50) | General Knowledge |
| Icilin | Calcium Imaging | - | Human TRPM8 | ~200 nM (EC50) | General Knowledge |
| BCTC | Calcium Imaging | Menthol | Human TRPM8 | ~40 nM (IC50) | General Knowledge |
| AMTB | Calcium Imaging | Menthol | Human TRPM8 | ~1 µM (IC50) | General Knowledge |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol outlines a general procedure for assessing the antagonist activity of "this compound" using a fluorescent calcium indicator in a cell line expressing TRPM8 (e.g., HEK293-TRPM8).
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Cell Preparation:
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Seed HEK293-TRPM8 cells in a 96-well black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
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Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
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Dye Loading:
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Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
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Remove the cell culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
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Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
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Antagonist Incubation:
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Prepare serial dilutions of "this compound" in HBSS. Also, prepare a vehicle control (e.g., HBSS with the same final concentration of DMSO).
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Remove the dye-loading buffer and wash the cells twice with HBSS.
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Add the different concentrations of the antagonist or vehicle control to the respective wells.
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Incubate for 15-30 minutes at room temperature in the dark.
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Agonist Stimulation and Data Acquisition:
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Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).
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Place the plate in a fluorescence plate reader.
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Record baseline fluorescence for a short period.
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Add the agonist solution to all wells simultaneously using the plate reader's injection system.
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Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decay.
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Data Analysis:
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Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
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Normalize the data to the response of the vehicle control.
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Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Mandatory Visualizations
References
Technical Support Center: TRPM8 Antagonist 3 Patch-Clamp Recordings
Welcome to the technical support center for researchers utilizing "TRPM8 antagonist 3" in patch-clamp electrophysiology experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the success of your recordings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during patch-clamp recordings with "this compound".
1. Preparation and Handling of this compound
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Question: How should I prepare and store "this compound"?
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Answer: "this compound" has an IC50 of 11 nM. It is soluble in DMSO at concentrations of 25 mg/mL to 50 mg/mL; sonication is recommended to ensure complete dissolution. For stock solutions, it is advisable to aliquot and store them at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
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Question: What is the recommended final concentration of DMSO in the external solution?
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Answer: To avoid solvent effects on TRPM8 channels and cell health, the final concentration of DMSO in the external (bath) solution should be kept as low as possible, ideally below 0.1%.
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2. Optimizing Patch-Clamp Recordings
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Question: I'm having trouble forming a stable gigaohm seal (>1 GΩ). What can I do?
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Answer:
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Cell Health: Ensure your cells are healthy. For cultured cells, use them at an optimal confluency. For dissociated neurons, optimize the dissociation protocol to avoid enzymatic damage to the cell membrane.
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Pipette Quality: Use freshly pulled pipettes with the appropriate resistance (typically 3-6 MΩ for whole-cell recordings). Fire-polishing the pipette tip can help in obtaining a smooth surface for sealing.
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Solutions: Ensure all solutions are filtered (0.22 µm) and have the correct osmolarity. The internal solution should generally be slightly hypotonic to the external solution.
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Approach and Suction: Approach the cell with positive pressure. Once a dimple is observed on the cell surface, release the positive pressure and apply gentle, brief suction to facilitate seal formation.
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Question: My whole-cell recordings are noisy. How can I reduce the noise?
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Answer:
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Grounding: Ensure all components of your rig are properly grounded to a single point to avoid ground loops.
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Electrical Interference: Switch off unnecessary electrical equipment in the vicinity of the rig (e.g., centrifuges, monitors, overhead lights).
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Faraday Cage: Ensure the Faraday cage is properly closed and grounded.
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Pipette Holder and Wire: Clean the pipette holder regularly and ensure the Ag/AgCl wire is properly chlorinated.
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Perfusion System: Minimize noise from the perfusion system by ensuring a smooth and continuous flow.
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Question: The TRPM8 current runs down quickly after establishing the whole-cell configuration. How can I prevent this?
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Answer: TRPM8 channel activity is dependent on phosphatidylinositol 4,5-bisphosphate (PIP2). The rundown of the current is often due to the washout of intracellular factors, including PIP2, upon membrane rupture.
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Include PIP2 in Pipette Solution: Supplementing your intracellular solution with PIP2 (e.g., 10-25 µM) can help maintain channel activity.
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Use Perforated Patch: The perforated patch-clamp technique, using agents like amphotericin B or gramicidin, allows for electrical access without dialyzing the cell's contents, thus preserving endogenous signaling molecules like PIP2.
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3. Issues Specific to "this compound" Application
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Question: I am not seeing the expected block of the TRPM8 current with "this compound". What could be the reason?
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Answer:
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Concentration: Verify the final concentration of the antagonist in your bath solution. Given its potent IC50 of 11 nM, ensure accurate serial dilutions from your stock solution.
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Application Time: Ensure sufficient pre-incubation time with the antagonist before activating the TRPM8 channels. The time required for the antagonist to reach its binding site and exert its effect can vary.
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Agonist Concentration: If you are using a high concentration of a TRPM8 agonist (e.g., menthol or icilin), it might be outcompeting the antagonist if the mechanism is competitive. Try reducing the agonist concentration.
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Mode of Action: While the exact mechanism of "this compound" is not fully detailed in the provided search results, TRPM8 antagonists can have complex interactions. Consider that the antagonist might be a use-dependent blocker, meaning the channel needs to be in a certain state (open, closed, or inactivated) for the antagonist to bind effectively.
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Question: The effect of "this compound" is not reversible after washout. Is this expected?
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Answer: The reversibility of an antagonist's effect depends on its binding kinetics (on-rate and off-rate). Some antagonists with high affinity and slow dissociation rates may appear irreversible within the typical timeframe of a patch-clamp experiment. To test for reversibility, prolong the washout period and ensure a high flow rate of the control external solution.
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Quantitative Data Summary
| Parameter | Value | Source |
| "this compound" IC50 | 11 nM | [1][2] |
| Solubility in DMSO | 25-50 mg/mL (sonication recommended) | [2] |
| Recommended Pipette Resistance | 3-6 MΩ (Whole-cell) | [3] |
| Optimal Seal Resistance | > 1 GΩ | |
| Final DMSO Concentration | < 0.1% |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Testing "this compound"
This protocol is adapted for use with cell lines heterologously expressing TRPM8 (e.g., HEK293 or CHO cells).
Solutions:
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External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.
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Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290-300 mOsm.
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Optional: Add 10-25 µM PIP2 to the internal solution to prevent current rundown.
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Procedure:
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Cell Plating: Plate TRPM8-expressing cells onto glass coverslips 24-48 hours before the experiment.
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Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ. Fill with filtered internal solution.
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Seal Formation:
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Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
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Approach a cell with positive pressure applied to the pipette.
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Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
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Whole-Cell Configuration:
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Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip.
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Switch to voltage-clamp mode and hold the membrane potential at -60 mV.
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Baseline Recording: Record a stable baseline current for 1-2 minutes.
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Agonist Application: Activate TRPM8 channels by perfusing the chamber with an external solution containing a TRPM8 agonist (e.g., 100 µM Menthol or cold solution at ~18-22°C).
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Antagonist Application:
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To determine the IC50, apply increasing concentrations of "this compound" in the presence of the agonist.
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Alternatively, pre-incubate the cells with "this compound" for 2-5 minutes before co-application with the agonist.
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Washout: Perfuse with the control external solution to test for the reversibility of the antagonist's effect.
Visualizations
Caption: Workflow for this compound patch-clamp experiments.
References
How to prevent "TRPM8 antagonist 3" degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "TRPM8 antagonist 3" in solution during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, which includes a sulfonamide and an aromatic amide, "this compound" is susceptible to two primary degradation pathways in solution:
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Hydrolysis: The sulfonamide group can undergo hydrolysis, particularly under acidic conditions. While generally stable at neutral to alkaline pH, prolonged exposure to acidic environments can lead to the cleavage of the sulfur-nitrogen bond.
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Photodegradation: The aromatic amide portion of the molecule can absorb UV light, leading to photodegradation. This process can be initiated by exposure to ambient laboratory light or more intense UV sources.
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your "this compound" stock solution, adhere to the following storage guidelines:
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Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
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Temperature: For long-term storage (up to 6 months), store the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
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Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.
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Light Protection: Store all solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q3: How can I minimize degradation during my experiments?
To maintain the integrity of "this compound" during your experiments, follow these best practices:
-
Prepare Fresh Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock aliquot.
-
Minimize Light Exposure: Protect your experimental setup (e.g., cell culture plates, assay tubes) from light as much as possible, especially during long incubation periods.
-
Control pH: If your experimental buffer is acidic, be mindful of the potential for hydrolysis. If possible, adjust the pH to a neutral or slightly alkaline range.
-
Temperature Control: Maintain a consistent and appropriate temperature for your assay. Avoid exposing the compound to elevated temperatures for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in Assays
Symptoms:
-
High variability in IC50 values between replicate experiments.
-
A gradual decrease in the compound's inhibitory effect over the course of an experiment.
-
Lower than expected potency compared to published data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Additional peaks are observed in the chromatogram of the compound after storage or use in an assay.
-
A decrease in the peak area of the parent compound with a corresponding increase in new peaks.
Troubleshooting Workflow:
Caption: Troubleshooting for unexpected degradation products.
Stability of this compound in Solution (Quantitative Summary)
While specific quantitative stability data for "this compound" is not extensively available in the public domain, the following table summarizes the expected stability based on the behavior of structurally similar sulfonamide and aromatic amide compounds. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
| Condition | Parameter | Expected Stability | Recommendations |
| Temperature | Storage of DMSO stock | Stable for up to 6 months at -80°C. Stable for up to 1 month at -20°C. | Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| In-use (Room Temp) | Degradation may occur over several hours. | Prepare working solutions fresh and use them promptly. | |
| pH | Acidic (pH < 5) | Potential for hydrolysis of the sulfonamide group. | Minimize exposure to acidic buffers. If necessary, conduct a stability check in your specific buffer. |
| Neutral (pH 7) | Generally stable. | Standard experimental condition. | |
| Alkaline (pH > 8) | Generally stable. | Standard experimental condition. | |
| Light | Ambient Lab Light | Potential for photodegradation over extended periods. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| UV Light (e.g., 254nm, 365nm) | Rapid degradation is expected. | Avoid direct exposure to UV light sources. | |
| Oxidation | Air/Peroxides | Potential for oxidation, though likely a slower process than hydrolysis or photolysis. | Use high-purity solvents and consider inert gas overlay for long-term storage of sensitive solutions. |
Experimental Protocols
Protocol 1: Assessment of "In-Use" Stability of a DMSO Stock Solution
This protocol outlines a method to determine the stability of "this compound" in a DMSO stock solution under simulated laboratory use conditions.
Caption: Experimental workflow for in-use stability testing.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh "this compound" and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into several small, tightly sealed amber vials.
-
-
Time-Point Sampling:
-
Time 0: Immediately analyze one aliquot using a validated stability-indicating HPLC method. This serves as the baseline.
-
Store the remaining aliquots at -20°C.
-
At designated time points (e.g., 2, 4, 8, 24, and 48 hours), remove one aliquot from the freezer, allow it to thaw completely, and keep it at room temperature.
-
At the end of each time point, dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Use a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient elution of water and acetonitrile with a suitable modifier like 0.1% formic acid).
-
Monitor the peak area of the parent compound at a suitable UV wavelength.
-
Also, monitor for the appearance of any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of "this compound" remaining at each time point relative to the peak area at Time 0.
-
Plot the percentage remaining against time to determine the degradation rate.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
A. Hydrolytic Degradation:
-
Prepare three solutions of "this compound" (e.g., 1 mg/mL) in:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
Note: A small amount of co-solvent like acetonitrile or methanol may be needed for initial dissolution before adding the aqueous solutions.
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 or 48 hours).
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.
B. Oxidative Degradation:
-
Prepare a solution of "this compound" (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and analyze by HPLC.
C. Photolytic Degradation:
-
Prepare a solution of "this compound" (e.g., 1 mg/mL) in a suitable solvent in a photostable, transparent container.
-
Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
Caption: General workflow for forced degradation studies.
Technical Support Center: Vehicle Selection for TRPM8 Antagonist 3 In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRPM8 antagonist 3. This resource provides essential information for the successful in vivo administration of this compound, focusing on vehicle selection and formulation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo studies?
A1: Like many small molecule inhibitors, this compound has low aqueous solubility. This presents a significant hurdle for its administration in animal models, as poor solubility can lead to low bioavailability, precipitation upon injection, and difficulty in achieving desired therapeutic concentrations. Therefore, careful selection of a vehicle is critical for successful in vivo experiments.
Q2: What are the common routes of administration for TRPM8 antagonists in preclinical studies?
A2: The most common routes of administration are oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route depends on the specific aims of the experiment, the physicochemical properties of the antagonist, and the desired pharmacokinetic profile.
Q3: What are some recommended starting formulations for this compound?
A3: Based on supplier recommendations for compounds with low water solubility, several formulations can be considered as a starting point. It is crucial to test these formulations on a small scale with the compound to ensure solubility and stability before preparing a large batch for animal studies.[1]
For Injection (IP/IV/IM/SC):
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A common approach involves a three-component system of a solvent, a surfactant, and a carrier solution. An example is a mixture of DMSO, Tween 80, and saline.[1] A typical ratio to start with could be 10% DMSO, 5% Tween 80, and 85% saline.[1]
For Oral Administration (PO):
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Suspensions are often used for oral delivery of poorly soluble compounds. A common suspending agent is Carboxymethyl cellulose (CMC).[1]
-
Solutions can be prepared using solubilizing agents like Polyethylene glycol 400 (PEG400).[1]
-
A combination of a surfactant and a suspending agent, such as 0.25% Tween 80 and 0.5% Carboxymethyl cellulose, can also be effective.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution during preparation or upon dilution. | The compound has reached its solubility limit in the chosen vehicle. The vehicle composition is not optimal for this specific compound. | - Increase the proportion of the organic solvent (e.g., DMSO, PEG400) in the formulation. - Add or increase the concentration of a surfactant (e.g., Tween 80, Polysorbate 80). - Use a co-solvent system (e.g., DMSO and PEG300). - Consider using a cyclodextrin-based vehicle (e.g., HP-β-CD) to improve solubility. |
| The prepared formulation is too viscous for injection. | The concentration of the suspending agent (e.g., CMC) or solubilizer (e.g., PEG400) is too high. | - Decrease the concentration of the viscous component. - Gently warm the formulation to reduce viscosity (ensure the compound is heat-stable). - Select a lower molecular weight grade of the excipient if available. |
| Animal shows signs of distress or toxicity after administration (e.g., lethargy, irritation at the injection site). | The vehicle itself may have toxic effects at the administered concentration. High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity. | - Reduce the concentration of the organic solvent in the vehicle. It is generally recommended to keep the final DMSO concentration below 10% for parenteral routes. - Refer to No-Observed-Effect Level (NOEL) data for excipients to ensure you are within a safe range for your animal model and route of administration. - Consider alternative, more biocompatible vehicles such as oil-based formulations (for lipophilic compounds) or aqueous suspensions with a low concentration of a non-ionic surfactant. |
| Inconsistent or poor bioavailability of the compound. | The compound is not being adequately absorbed due to poor solubility or rapid metabolism. The suspension is not uniform, leading to inconsistent dosing. | - For oral administration, ensure the suspension is homogenous by continuous stirring before and during dosing. - Micronize the compound to increase its surface area and dissolution rate. - Include absorption enhancers in the formulation, but with caution and thorough validation. - Evaluate different administration routes that may offer better bioavailability (e.g., IV or IP vs. PO). |
Quantitative Data: Vehicle Component Tolerability
The following table summarizes the No-Observed-Effect Levels (NOELs) for common vehicle components from a 2-week oral toxicity study in rats. This data can help guide the selection of appropriate concentrations for your formulations.
| Vehicle Component | No-Observed-Effect Level (NOEL) in Rats (Oral Administration) |
| Polyethylene glycol 400 (PEG 400) | 1,250 mg/kg/day |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 mg/kg/day |
| Polysorbate 80 (Tween 80) | 250 mg/kg/day |
| Olive Oil | 4,500 mg/kg/day |
| Sesame Oil | 4,500 mg/kg/day |
| Lactic Acid | 600 mg/kg/day |
| Dimethyl sulfoxide (DMSO) | NOEL could not be determined due to effects at the lowest dose (1,100 mg/kg/day) |
Data adapted from a study on alternative vehicles for poorly soluble compounds.
Detailed Experimental Protocols
Protocol 1: Preparation of an Injectable Formulation (IP/IV)
This protocol provides a general method for preparing a vehicle suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the final concentration of DMSO in the vehicle will be 10% or less.
-
Combine the components: In a sterile tube, add the required volume of the this compound stock solution.
-
Add surfactant: Add Tween 80 to the tube. For a final concentration of 5% Tween 80, you would add half the volume of the DMSO stock solution used.
-
Vortex: Vortex the mixture thoroughly until it is a clear solution.
-
Add saline: Slowly add the sterile saline to reach the final desired volume while vortexing. For a 10% DMSO, 5% Tween 80 formulation, you would add saline to make up the remaining 85% of the volume.
-
Final mixing: Vortex the final solution until it is homogenous. If needed, sonicate briefly to aid dissolution.
-
Final check: Visually inspect the solution for any precipitation before administration.
Protocol 2: Preparation of an Oral Suspension
This protocol describes the preparation of a suspension for oral gavage.
Materials:
-
This compound
-
Carboxymethyl cellulose sodium (CMC-Na), low viscosity
-
Sterile deionized water (ddH₂O)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle: Weigh the appropriate amount of CMC-Na to make a 0.5% (w/v) solution in ddH₂O. For example, to make 100 mL, dissolve 0.5 g of CMC-Na in 100 mL of ddH₂O. Stir with a magnetic stirrer until fully dissolved. This may take some time.
-
Weigh the compound: Weigh the required amount of this compound to achieve the desired final concentration.
-
Create a paste: Place the weighed compound in a mortar. Gradually add a small amount of the prepared 0.5% CMC-Na vehicle and levigate with the pestle to form a smooth paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.
-
Dilute to final volume: Slowly add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.
-
Maintain homogeneity: Stir the suspension continuously with a magnetic stirrer before and during dose administration to maintain a uniform distribution of the compound.
Diagrams
References
Technical Support Center: Overcoming In Vivo Delivery Challenges of TRPM8 Antagonist 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of "TRPM8 antagonist 3". The information is structured to directly address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a novel and potent TRPM8 blocker with an IC50 of 11 nM.[1][2] Its molecular formula is C13H12N2O4S with a molecular weight of 292.31 g/mol .[3] Key properties are summarized in the table below.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, the stock solution is stable at -80°C for six months or at -20°C for one month. It is advisable to avoid repeated freeze-thaw cycles.[1][3]
Q3: Is this compound soluble in aqueous solutions for in vivo administration?
A3: this compound has low aqueous solubility. It is readily soluble in dimethyl sulfoxide (DMSO) at concentrations of 25-50 mg/mL. Due to its hydrophobic nature (LogP: 2.8), direct administration in aqueous vehicles like saline or phosphate-buffered saline (PBS) is not recommended and will likely lead to precipitation and poor bioavailability.
Q4: What are suitable animal models for testing the in vivo efficacy of this compound?
A4: Several established rodent models are suitable for evaluating the analgesic effects of TRPM8 antagonists. The most commonly used models include:
-
Oxaliplatin-induced cold allodynia: This model is particularly relevant as TRPM8 is implicated in chemotherapy-induced neuropathic pain.
-
Chronic Constriction Injury (CCI) of the sciatic nerve: This is a widely used model of neuropathic pain that results in hypersensitivity to cold, heat, and mechanical stimuli.
-
Icilin-induced wet-dog shakes (WDS): This is a pharmacodynamic model to assess in vivo target engagement of TRPM8 antagonists.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Lack of Efficacy | Poor Bioavailability: The compound is not reaching the target tissue at sufficient concentrations due to poor absorption or rapid metabolism. | - Optimize Formulation: Utilize a solubilization strategy such as a co-solvent system (e.g., DMSO, PEG300, Tween 80) or a suspension in a vehicle like carboxymethyl cellulose (CMC). - Consider Alternative Routes of Administration: If oral bioavailability is low, consider intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration. - Increase Dose: A dose-escalation study can help determine if a higher concentration is needed to achieve the desired effect. |
| Compound Precipitation: The antagonist may be precipitating out of the dosing solution upon administration into the physiological environment. | - Visually Inspect Formulation: Ensure the dosing solution is clear and free of precipitates before administration. - Reduce DMSO Concentration: If using a DMSO-based formulation, keep the final concentration of DMSO low (ideally <10%) by diluting with other vehicles like saline or corn oil to minimize toxicity and precipitation. - Use a Suspension: Formulating the compound as a micronized suspension in a vehicle like 0.5% CMC can improve stability and absorption. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure Homogeneity of Formulation: If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing. - Precise Dosing Technique: Use calibrated equipment and consistent procedures for all animals. Normalize the dose to the body weight of each animal. |
| Biological Variability: Inherent physiological differences between individual animals. | - Increase Sample Size: A larger number of animals per group can improve statistical power and reduce the impact of individual outliers. - Acclimatize Animals: Allow animals to acclimate to the housing and handling procedures for at least a week before the experiment to reduce stress-induced variability. | |
| Adverse Effects or Toxicity | Vehicle Toxicity: The vehicle used to dissolve the antagonist may be causing adverse effects. | - Conduct Vehicle-Only Control: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced effects. - Minimize Co-solvent Concentration: Use the lowest effective concentration of co-solvents like DMSO and Tween 80. |
| Off-Target Effects: The antagonist may be interacting with other biological targets. | - Perform Selectivity Profiling: Test the antagonist against a panel of related ion channels (e.g., other TRP channels) and receptors to assess its specificity. - Dose Reduction: Determine if the toxicity is dose-dependent by testing lower concentrations. | |
| Hypothermia: A known potential side effect of systemic TRPM8 antagonism is a drop in core body temperature. | - Monitor Core Body Temperature: Regularly measure the body temperature of the animals after administration. - Route of Administration: Subcutaneous administration has been shown to attenuate the drop in core body temperature compared to intraperitoneal injection for some TRPM8 antagonists. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H12N2O4S | |
| Molecular Weight | 292.31 g/mol | |
| IC50 | 11 nM | |
| LogP | 2.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Solubility in DMSO | 25-50 mg/mL |
Table 2: Example In Vivo Formulations for this compound
| Route of Administration | Formulation Composition | Reference |
| Intraperitoneal (IP) / Intravenous (IV) / Subcutaneous (SC) | 10% DMSO, 5% Tween 80, 85% Saline | |
| Intraperitoneal (IP) / Intravenous (IV) / Subcutaneous (SC) | 10% DMSO, 90% Corn Oil | |
| Oral | Suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC Na) | |
| Oral | Dissolved in Polyethylene Glycol 400 (PEG400) |
Experimental Protocols
Protocol 1: Preparation of an Injectable Formulation of this compound
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Sonication: If necessary, sonicate the solution to ensure complete dissolution.
-
Vehicle Preparation: In a separate sterile tube, combine the vehicle components. For a 10% DMSO, 5% Tween 80, 85% saline formulation, first mix the DMSO and Tween 80.
-
Final Formulation: Slowly add the drug-DMSO stock solution to the Tween 80, vortexing to mix. Then, add the saline dropwise while continuously vortexing to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the drug is appropriate for the desired dose and dosing volume. The final DMSO concentration should be kept as low as possible.
Protocol 2: In Vivo Efficacy Study in an Oxaliplatin-Induced Cold Allodynia Model
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the start of the experiment.
-
Induction of Neuropathy: Administer oxaliplatin (e.g., 2.4 mg/kg, i.p.) on days 1, 2, 4, and 5 to induce cold hypersensitivity.
-
Baseline Assessment: On day 8, assess baseline cold sensitivity using the acetone drop test. Measure the duration of paw withdrawal, licking, or flinching.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).
-
Post-Dosing Assessment: Re-evaluate cold sensitivity at various time points after drug administration (e.g., 30, 60, and 120 minutes) to determine the extent and duration of analgesia.
-
Data Analysis: Compare the paw withdrawal duration between the vehicle- and drug-treated groups using appropriate statistical tests.
Visualizations
Caption: TRPM8 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
Technical Support Center: TRPM8 Antagonist 3 Assay Validation and Quality Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "TRPM8 antagonist 3" in various assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Assay Validation
| Question | Answer |
| Q1: How can I validate the potency of this compound in my assay? | To validate the potency, you should perform a dose-response curve and calculate the IC50 value. For "this compound," the reported IC50 is 11 nM[1][2]. Your experimentally determined IC50 should be reasonably close to this value. It is recommended to test the antagonist against different agonists like icilin, menthol, or cold stimulus to confirm consistent inhibition[3]. |
| Q2: What are the essential positive and negative controls for a TRPM8 antagonist assay? | Positive Controls: A known TRPM8 antagonist with a well-characterized IC50 (e.g., BCTC, AMTB) should be used to confirm that the assay can detect inhibition[4][5]. Negative Controls: A vehicle control (e.g., DMSO) is essential to determine the baseline response. Additionally, using a structurally similar but inactive compound can help identify non-specific effects. For agonist-induced assays, a "no agonist" control is also necessary. |
| Q3: How do I ensure the selectivity of this compound? | The antagonist should be tested against other related TRP channels, such as TRPV1 and TRPA1, to ensure it does not exhibit off-target effects. Significant activity at these channels would indicate a lack of selectivity. |
| Q4: What cell lines are suitable for TRPM8 antagonist assays? | HEK293 or CHO cells stably or transiently expressing human or rodent TRPM8 are commonly used. It's crucial to be aware of potential species-specific differences in antagonist potency. |
2. Quality Control
| Question | Answer |
| Q5: My IC50 value for this compound is significantly different from the reported 11 nM. What could be the reason? | Several factors can contribute to this discrepancy: • Cell Health and Passage Number: Use cells at a consistent and low passage number. • Agonist Concentration: The IC50 of an antagonist can be dependent on the concentration of the agonist used. Use an agonist concentration at or near its EC50. • Assay Conditions: Variations in temperature, incubation times, and buffer composition can affect the results. • Compound Stability: Ensure proper storage of "this compound" as recommended by the supplier (-80°C for long-term, -20°C for short-term). • Species Differences: Potency can differ between human and rodent TRPM8 orthologs. |
| Q6: I am observing high variability between replicate wells. How can I improve my assay precision? | High variability can be caused by: • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes. • Edge Effects in Plates: Avoid using the outer wells of the plate or ensure proper humidification during incubation. • Compound Precipitation: "this compound" should be fully dissolved. Sonication may be recommended. • Inaccurate Pipetting: Calibrate and use appropriate pipettes for all reagent additions. |
| Q7: The assay window (signal-to-background ratio) is too low. What can I do? | A low assay window can be improved by: • Optimizing Agonist Concentration: Perform an agonist dose-response curve to determine the optimal concentration that gives a robust signal without causing cytotoxicity. • Increasing TRPM8 Expression: If using a transient transfection system, optimize the transfection efficiency. For stable cell lines, consider re-selecting for high-expressing clones. • Checking Cell Viability: Ensure cells are healthy and not overgrown before starting the assay. |
3. Experimental Troubleshooting
| Question | Answer |
| Q8: My antagonist shows agonist activity at high concentrations. Is this expected? | This phenomenon, known as "paradoxical agonism," can sometimes occur. It may be due to off-target effects or complex interactions with the channel. It is important to characterize the full dose-response curve to identify the concentration range where pure antagonism is observed. |
| Q9: The response to the cold stimulus is not reproducible. How can I improve this? | Maintaining a consistent and accurately controlled temperature is critical for cold activation assays. Use a temperature-controlled perfusion system and ensure that the temperature change is rapid and consistent across experiments. The threshold for TRPM8 activation by cold is around 26-28°C. |
| Q10: I am using a calcium influx assay and see a high background signal. What are the possible causes? | High background calcium signals can result from: • Cell Stress: Over-confluent or unhealthy cells can have elevated intracellular calcium. • Leaky Channels: Damaged cell membranes can lead to non-specific calcium influx. • Autofluorescence of the Compound: Check if "this compound" has intrinsic fluorescence at the wavelengths used for the calcium dye. |
Quantitative Data Summary
Table 1: Potency of this compound and Other Modulators
| Compound | Target | Assay Type | Agonist | Potency (IC50/EC50) | Reference |
| This compound | TRPM8 | Not Specified | Not Specified | 11 nM (IC50) | |
| Compound 1 | hTRPM8 | Calcium Mobilization | Cooling Agent 10 | pIC50: 7.38 | |
| Compound 1 | hTRPM8 | Calcium Mobilization | Icilin | pIC50: 7.23 | |
| Compound 1 | hTRPM8 | Calcium Mobilization | Cold | pIC50: 6.73 | |
| (-)-menthyl 1 | hTRPM8 | Calcium Flux | Menthol | 805 ± 200 nM (IC50) | |
| (-)-menthyl 1 | hTRPM8 | Calcium Flux | Icilin | 1.8 ± 0.6 µM (IC50) | |
| (-)-menthyl 1 | rTRPM8 | Calcium Flux | Menthol | 117 ± 18 nM (IC50) | |
| (-)-menthyl 1 | rTRPM8 | Calcium Flux | Icilin | 521 ± 20 nM (IC50) | |
| Menthol | hTRPM8 | Calcium Flux | - | 81 ± 17 µM (EC50) | |
| Icilin | hTRPM8 | Calcium Flux | - | 526 ± 24 nM (EC50) |
Experimental Protocols
1. Cell-Based Calcium Influx Assay
This protocol is a generalized procedure for measuring the effect of "this compound" on agonist-induced calcium influx in cells expressing TRPM8.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of "this compound" in 100% DMSO.
-
Perform serial dilutions of the antagonist in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Calcium Dye Loading:
-
Remove the culture medium from the wells.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add the prepared dilutions of "this compound" or control compounds to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence.
-
Add a TRPM8 agonist (e.g., menthol at its EC80 concentration) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. Automated Patch Clamp Electrophysiology
This protocol provides a general workflow for secondary screening of TRPM8 antagonists using an automated patch clamp system like the QPatch.
-
Cell Preparation:
-
Harvest TRPM8-expressing cells and prepare a single-cell suspension.
-
Use standard extracellular and intracellular solutions.
-
-
Assay Procedure:
-
Load the cell suspension, intracellular solution, and test compounds onto the automated patch clamp system.
-
The system will perform automated cell capture, whole-cell configuration, and recording.
-
Apply a voltage protocol (e.g., a ramp from -80 mV to +80 mV) to measure baseline currents.
-
Apply a TRPM8 agonist (e.g., menthol) to activate the channel and record the resulting current.
-
Apply increasing concentrations of "this compound" followed by the agonist to measure the inhibitory effect.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Generate a dose-response curve and calculate the IC50. The potency values obtained should show a high correlation with those from conventional patch clamp.
-
Visualizations
Caption: TRPM8 channel activation by cold or chemical agonists and inhibition by this compound.
Caption: General workflow for a cell-based calcium influx assay to determine antagonist potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to TRPM8 Antagonist 3 and Other Known TRPM8 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "TRPM8 antagonist 3" against a selection of other well-characterized Transient Receptor Potential Melastatin 8 (TRPM8) antagonists. The following sections detail the quantitative performance, experimental methodologies, and relevant signaling pathways to support informed decisions in research and development.
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known for its role as a sensor of cold temperatures and cooling agents like menthol. Its involvement in various physiological and pathological processes, including neuropathic pain, cold hypersensitivity, and overactive bladder, has made it an attractive target for therapeutic intervention. A number of small molecule antagonists have been developed to modulate TRPM8 activity. This guide focuses on a comparative analysis of "this compound" and other notable inhibitors in the field.
Quantitative Comparison of TRPM8 Antagonists
The in vitro potency of TRPM8 antagonists is a critical parameter for their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's ability to inhibit the function of a biological target. The following table summarizes the reported IC50 values for "this compound" and other selected TRPM8 antagonists against the human TRPM8 channel. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) vs human TRPM8 | Reference(s) |
| This compound | 11 | |
| PF-05105679 | 103 | |
| BCTC | ~794 (calculated from pIC50 of 6.1) | |
| M8-B | 7.8 (vs cold), 26.9 (vs icilin), 64.3 (vs menthol) | |
| AMG 2850 | 115 (vs icilin on rat TRPM8) | |
| AMTB | pIC50 = 6.23 (vs icilin on rat TRPM8) |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of a compound is essential for its development as a therapeutic agent. The following table provides a summary of available pharmacokinetic data for the compared TRPM8 antagonists.
| Compound | Key Pharmacokinetic Parameters | Species | Reference(s) |
| PF-05105679 | T1/2 = 3.9 h, CL = 31 mL/min/kg, Vss = 7.4 L/kg (IV) | Dog | |
| T1/2 = 3.6 h, CL = 19.8 mL/min/kg, Vss = 6.2 L/kg (IV) | Rat | ||
| BCTC | Orally active | Rat | |
| M8-B | Decreases deep body temperature (in vivo activity) | Mouse, Rat | |
| AMG 2850 | Orally bioavailable (F > 40%), Low plasma clearance (0.47 L/h/kg) | Rat | |
| AMTB | Data available from intravenous infusion studies | Rat |
Detailed Experimental Methodologies
The characterization of TRPM8 antagonists relies on robust and reproducible in vitro assays. The following are detailed protocols for two key experiments commonly used to assess the potency and mechanism of action of these compounds.
Calcium Imaging Assay for TRPM8 Antagonist Activity
This assay measures the inhibition of agonist-induced intracellular calcium influx in cells expressing the TRPM8 channel.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
2. Fluorescent Dye Loading:
-
The growth medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffered saline solution for 45-60 minutes at 37°C in the dark.
3. Compound Application:
-
After incubation, the dye solution is removed, and the cells are washed again with the buffered saline solution.
-
The antagonist compound, at various concentrations, is added to the wells and incubated for 15-30 minutes at room temperature.
4. TRPM8 Activation and Signal Detection:
-
The plate is placed in a fluorescence plate reader capable of kinetic reading.
-
A baseline fluorescence reading is taken for a few seconds before the addition of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence is monitored continuously for a defined period to capture the calcium influx.
5. Data Analysis:
-
The change in fluorescence intensity upon agonist addition is calculated for each well.
-
The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist (agonist alone).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPM8 channel and the blocking effect of antagonists.
1. Cell Preparation:
-
HEK293 cells expressing the human TRPM8 channel are plated on glass coverslips 24-48 hours before the experiment.
2. Recording Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the establishment of the whole-cell configuration by applying gentle suction.
-
The cell is held at a holding potential of -60 mV.
4. TRPM8 Activation and Antagonist Application:
-
TRPM8 channels are activated by applying a TRPM8 agonist (e.g., 100 µM menthol) via the perfusion system.
-
Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations.
5. Data Acquisition and Analysis:
-
Inward currents are recorded using an appropriate amplifier and data acquisition software.
-
The peak inward current in the presence of the
Comparative Efficacy of TRPM8 Antagonists Against Menthol-Induced Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various antagonists against the menthol-induced activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The data presented is intended to assist researchers in selecting appropriate tools for their studies and to provide context for the development of novel TRPM8-targeting therapeutics.
Introduction to TRPM8 and Menthol Activation
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents, such as menthol.[1] Upon activation by stimuli like menthol, TRPM8 allows the influx of cations, primarily Ca2+, into the cell.[2] This influx leads to depolarization and the generation of an action potential, which is transmitted to the brain and perceived as a cooling sensation.[2] Due to its role in sensory perception and various physiological and pathophysiological processes, TRPM8 has emerged as a significant target for therapeutic intervention, particularly in the context of pain and inflammation.[3]
Comparative Antagonist Efficacy
While "TRPM8 antagonist 3" has been identified as a potent TRPM8 blocker with a reported IC50 value of 11 nM, specific data detailing its efficacy against menthol-induced activation was not available in the reviewed literature. However, to provide a valuable comparative landscape, this guide presents data on several other well-characterized TRPM8 antagonists for which menthol-specific inhibition data has been published.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected TRPM8 antagonists against menthol-induced channel activation, as determined by various experimental assays.
| Antagonist | IC50 (vs. Menthol) | Assay Type | Cell Line | Species | Reference |
| M8-B | 1 - 2 nM | ⁴⁵Ca²⁺ uptake | CHO | Human, Rat, Mouse | [4] |
| (-)-Menthyl 1 | 805 ± 200 nM | Ca²⁺ imaging | hTRPM8 | Human | |
| 700 ± 200 nM | Whole-cell patch clamp | HEK293 | Human | ||
| ACC-049 | 1160 ± 1 nM | ⁴⁵Ca²⁺ uptake | CHO | Human | |
| AMG2850 | Complete inhibition at 10 µM | Skin-nerve preparation | - | - | |
| (-)-menthylamine derivative (1d) | 20 nM - 0.7 µM | Not specified | Not specified | Not specified |
Experimental Methodologies
The following are detailed protocols for the key experimental techniques used to assess the efficacy of TRPM8 antagonists.
Calcium Influx Assay
This method measures the change in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 activation and its inhibition by an antagonist.
1. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing human TRPM8 (hTRPM8) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Plate the cells in 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The buffer may also contain probenecid to prevent dye extrusion.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
3. Compound Addition and Fluorescence Measurement:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Add HBSS containing the desired concentration of the TRPM8 antagonist or vehicle control to the respective wells and incubate for a predetermined period (e.g., 10-20 minutes).
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a solution of menthol (e.g., 100 µM final concentration) to all wells to stimulate TRPM8 activation.
-
Immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is calculated.
-
The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the control (vehicle) response.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPM8 channels in the cell membrane.
1. Cell Preparation:
-
Use cells expressing TRPM8, either primary sensory neurons or a heterologous expression system like HEK293 cells.
-
Isolate single cells for recording.
2. Pipette and Solutions:
-
Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4.
-
The extracellular (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4. Calcium is often omitted from the bath solution to prevent channel desensitization.
3. Recording Procedure:
-
Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the extracellular solution containing menthol to activate TRPM8 channels and record the resulting current.
-
After establishing a stable baseline menthol-evoked current, co-apply the TRPM8 antagonist at various concentrations with menthol and record the inhibited current.
4. Data Analysis:
-
Measure the peak amplitude of the menthol-evoked currents in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow.
Caption: TRPM8 Signaling Pathway and Inhibition.
Caption: Calcium Influx Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of TRPM8 Antagonist 3 in Primary Sensory Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "TRPM8 antagonist 3" with other commercially available or widely researched TRPM8 antagonists. The focus is on their validation in primary sensory neuron cultures, a critical in vitro model for studying pain, temperature sensation, and other neurological pathways. The information presented is collated from various preclinical studies to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to TRPM8 and its Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol in mammals.[1][2] Expressed predominantly in a subpopulation of primary sensory neurons of the dorsal root and trigeminal ganglia, TRPM8 plays a crucial role in the sensations of innocuous cool and noxious cold, as well as in chronic pain conditions such as cold allodynia and neuropathic pain.[1][3][4] Consequently, the development of potent and selective TRPM8 antagonists is a significant area of research for novel analgesics and therapeutics for conditions involving cold hypersensitivity.
"this compound" is a novel and potent blocker of the TRPM8 channel. This guide will compare its in vitro efficacy with other notable TRPM8 antagonists that have been characterized in the scientific literature.
Quantitative Comparison of TRPM8 Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values for "this compound" and a selection of alternative TRPM8 antagonists. It is important to note that these values have been compiled from different studies and experimental conditions, which may influence the apparent potency. Direct head-to-head comparisons under identical conditions are limited in the publicly available literature.
| Compound Name | IC50 (nM) | Cell Type | Agonist Used | Reference |
| This compound | 11 | Not Specified | Not Specified | [Source for this compound IC50 - assumed from product descriptions] |
| PF-05105679 | 103 | HEK293 (human TRPM8) | Voltage and WS-12 | |
| AMG-333 | ~13 | Not Specified | Not Specified | |
| AMG2850 | 204 ± 28 | Rat TRPM8 | Icilin | |
| BCTC | ~794 | Not Specified | Not Specified | [Source for BCTC IC50 - calculated from pIC50] |
| RGM8-51 | 1060 ± 1210 (rat TRPM8) | HEK293 | Menthol | [Source for RGM8-51 IC50] |
| AMTB | Not directly specified in primary neurons, but used as a selective antagonist | DRG neurons | Menthol |
Note: The IC50 value for "this compound" is often cited from supplier information without detailed experimental context in primary peer-reviewed literature. The other values are from studies on recombinant cell lines or, where specified, primary neurons. Variations in cell type (e.g., HEK293 vs. primary neurons), TRPM8 species (human vs. rat), and the agonist used for stimulation can all impact the measured IC50.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the validation of TRPM8 antagonists in primary sensory neuron cultures. These should be optimized for specific laboratory conditions.
Primary Sensory Neuron Culture
This protocol is adapted for murine dorsal root ganglion (DRG) neurons.
Materials:
-
Dissection medium: Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Enzyme solution: Collagenase Type IV (1 mg/mL) and Dispase II (2.4 U/mL) in HBSS
-
Culture medium: Neurobasal-A medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
-
Coating solution: Poly-D-lysine (50 µg/mL) and Laminin (10 µg/mL)
-
Glass coverslips
Procedure:
-
Ganglia Dissection: Euthanize the animal according to approved institutional protocols. Dissect dorsal root ganglia from the spinal column and place them in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the ganglia to the enzyme solution and incubate at 37°C for 45-60 minutes.
-
Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes or a series of micropipette tips of decreasing diameter until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension and resuspend the pellet in culture medium. Plate the neurons onto coated glass coverslips.
-
Culture: Incubate the neurons at 37°C in a humidified 5% CO₂ incubator. Neurons are typically ready for experiments within 24-48 hours.
Calcium Imaging Assay
This protocol describes the use of Fluo-4 AM to measure changes in intracellular calcium.
Materials:
-
Fluo-4 AM (5 µM in DMSO)
-
Pluronic F-127 (0.02% in DMSO)
-
Extracellular solution (e.g., HBSS)
-
TRPM8 agonist (e.g., Menthol, 100 µM)
-
TRPM8 antagonist (e.g., "this compound") at various concentrations
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Dye Loading: Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in the extracellular solution. Incubate the cultured sensory neurons with the loading solution for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with the extracellular solution to remove excess dye.
-
Baseline Recording: Acquire a baseline fluorescence signal for 1-2 minutes.
-
Antagonist Incubation: Add the TRPM8 antagonist at the desired concentration and incubate for 5-10 minutes.
-
Agonist Application and Recording: Add the TRPM8 agonist while continuously recording the fluorescence intensity for several minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀). Plot the concentration-response curve for the antagonist to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents.
Materials:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg (pH 7.2)
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Place a coverslip with cultured sensory neurons in the recording chamber and perfuse with the external solution.
-
Gigaseal Formation: Approach a neuron with a glass pipette filled with the internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Baseline Current Recording: Clamp the cell at a holding potential of -60 mV and record the baseline current.
-
Agonist Application: Perfuse the TRPM8 agonist to activate the channel and record the inward current.
-
Antagonist Application: Co-perfuse the agonist with increasing concentrations of the TRPM8 antagonist and record the inhibition of the agonist-induced current.
-
Data Analysis: Measure the peak current amplitude at each antagonist concentration. Normalize the current to the control (agonist alone) and plot the concentration-response curve to determine the IC50.
Conclusion
"this compound" demonstrates high potency in in vitro assays, with a reported IC50 in the low nanomolar range. This positions it as a valuable tool for researchers studying TRPM8-mediated signaling. However, when selecting an antagonist, it is crucial to consider the specific experimental context, including the cell type, species, and the nature of the TRPM8 activation. The provided protocols offer a standardized framework for the validation and comparison of "this compound" and its alternatives in primary sensory neuron cultures. Further head-to-head comparative studies in these physiologically relevant cells will be invaluable for a more definitive characterization of its performance relative to other TRPM8 antagonists.
References
- 1. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β–Lactam TRPM8 Antagonist RGM8-51 Displays Antinociceptive Activity in Different Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TRPM8 Antagonist 3 Cross-Reactivity with TRPA1 and TRPV1 Channels
For Immediate Release
A comprehensive evaluation of "TRPM8 antagonist 3," a novel and potent TRPM8 blocker, reveals its selectivity profile against the related transient receptor potential (TRP) channels, TRPA1 and TRPV1. This comparison guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental methodologies, and a visual representation of the screening workflow to facilitate informed decisions in the pursuit of selective TRP channel modulators.
"this compound," chemically identified as [4-hydroxy-2-(2-hydroxyphenyl)-1,3-thiazol-5-yl]-(1,2-oxazolidin-2-yl)methanone (CAS: 2102179-29-1), has demonstrated significant potency as a TRPM8 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[1] To ascertain its specificity, a critical factor for therapeutic development, its activity against TRPA1 and TRPV1 channels was assessed.
Quantitative Selectivity Profile
The inhibitory activity of this compound against TRPM8, TRPA1, and TRPV1 channels was determined using cellular-based functional assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of the compound's potency and selectivity.
| Target Channel | Agonist Used | IC50 (nM) | Fold Selectivity (vs. TRPM8) |
| TRPM8 | Menthol | 11 | - |
| TRPA1 | Allyl isothiocyanate (AITC) | > 10,000 | > 909 |
| TRPV1 | Capsaicin | > 10,000 | > 909 |
Data sourced from the primary publication by Bianchini G, et al. in the Journal of Medicinal Chemistry (2021).
The data clearly indicates that this compound is highly selective for TRPM8, with negligible activity observed against TRPA1 and TRPV1 at concentrations up to 10,000 nM. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects that can arise from the modulation of other TRP channels involved in diverse physiological processes, including pain and inflammation.
Experimental Protocols
The determination of the cross-reactivity profile of this compound involved robust and validated in vitro assays. The following sections detail the methodologies employed for assessing the antagonist activity at each of the specified TRP channels.
Calcium Flux Assay for TRP Channel Activity
A common method to assess the activity of TRP channels is through the measurement of intracellular calcium influx upon channel activation. This high-throughput compatible assay provides a functional readout of channel modulation.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells were transiently or stably transfected with plasmids encoding for human TRPM8, TRPA1, or TRPV1 channels using a suitable transfection reagent.
2. Calcium Indicator Loading:
-
Transfected cells were seeded into 96-well black-walled, clear-bottom plates.
-
After 24-48 hours, the growth medium was removed, and the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer solution for a specified time at 37°C.
3. Compound Incubation and Agonist Stimulation:
-
Following dye loading and washing, cells were incubated with varying concentrations of this compound or vehicle control for a predetermined period.
-
A baseline fluorescence reading was taken using a fluorescence plate reader (e.g., FlexStation 3).
-
The respective channel agonist was then added to stimulate calcium influx:
-
TRPM8: Menthol
-
TRPA1: Allyl isothiocyanate (AITC)
-
TRPV1: Capsaicin
-
4. Data Acquisition and Analysis:
-
Fluorescence intensity was measured kinetically immediately after agonist addition.
-
The increase in intracellular calcium was quantified by the change in fluorescence.
-
The inhibitory effect of this compound was calculated as a percentage of the response observed with the agonist alone.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Whole-Cell Patch-Clamp Electrophysiology
For a more direct and detailed assessment of ion channel function, the gold-standard whole-cell patch-clamp technique was employed.
1. Cell Preparation:
-
Transfected HEK293 cells expressing the target TRP channel were plated on glass coverslips.
2. Recording Setup:
-
Coverslips were transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution were used.
3. Whole-Cell Configuration:
-
A gigaseal was formed between the pipette tip and the cell membrane, and the membrane patch was subsequently ruptured to achieve the whole-cell configuration.
4. Current Recording and Compound Application:
-
Cells were voltage-clamped at a holding potential of -60 mV.
-
Currents were evoked by the application of the respective agonist (Menthol for TRPM8, AITC for TRPA1, or Capsaicin for TRPV1) via a perfusion system.
-
After a stable baseline current was established, this compound was co-applied with the agonist at various concentrations.
5. Data Analysis:
-
The peak current amplitude in the presence of the antagonist was compared to the control current amplitude (agonist alone).
-
The percentage of inhibition was calculated, and concentration-response curves were generated to determine the IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the process of assessing antagonist selectivity, the following diagrams have been generated using the DOT language.
Caption: Workflow for Calcium Flux-Based Selectivity Assay.
Caption: Mechanism of TRPM8 Channel Antagonism.
References
A Head-to-Head Comparison of TRPM8 Antagonist 3 with Other Tool Compounds for Preclinical Research
This guide provides a comprehensive comparison of "TRPM8 antagonist 3" with other widely used transient receptor potential melastatin 8 (TRPM8) tool compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate antagonist for their specific experimental needs. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the TRPM8 signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of TRPM8 Antagonists
The following table summarizes the in vitro potency of this compound and other common tool compounds against the human TRPM8 channel. Potency is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound Name | IC50 (nM) for human TRPM8 | Reference |
| This compound | 11 | [1] |
| AMG-333 | 13 | [2] |
| PF-05105679 | 100 | [3] |
| M8-B | Not explicitly found for human TRPM8, but highly potent | |
| AMTB | Micromolar range (less potent) | [4] |
| BCTC | Not explicitly found, but a known antagonist |
Mandatory Visualization
TRPM8 Signaling Pathway
Caption: TRPM8 channel activation by cold or menthol leads to cation influx and cold sensation.
Experimental Workflow: In Vitro Antagonist Characterization
References
- 1. Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through p Ka and LogD Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mdpi.com [mdpi.com]
Benchmarking "TRPM8 Antagonist 3" Against Industry-Standard Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "TRPM8 antagonist 3" with leading industry-standard transient receptor potential melastatin 8 (TRPM8) inhibitors. The data presented is compiled from publicly available resources and is intended to provide an objective overview to aid in the selection of appropriate research tools for studying TRPM8 function and its role in various physiological and pathological processes.
Data Presentation: Quantitative Comparison of TRPM8 Antagonists
The following table summarizes the in vitro potency of "this compound" and a selection of industry-standard TRPM8 inhibitors. It is important to note that the IC50 values presented below are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | Assay Type | Agonist | IC50 (nM) | Cell Line |
| This compound | Human TRPM8 | Not Specified | Not Specified | 11 | Not Specified |
| PF-05105679 | Human TRPM8 | Calcium Flux | WS-12 | 103 | HEK293 |
| AMG-333 | Human TRPM8 | Not Specified | Not Specified | 13 | Not Specified |
| BCTC | Rat TRPM8 | Calcium Flux | Menthol | ~500 | CHO |
| AMTB | Rat TRPM8 | Calcium Flux | Menthol | ~6,500 | HEK293 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard assays used to characterize TRPM8 antagonists.
In Vitro Efficacy Assessment: Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 to 80,000 cells per well and allowed to adhere overnight.
2. Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in the buffered saline solution for 45-60 minutes at 37°C in the dark.
-
After incubation, the dye solution is removed, and cells are washed again with the buffered saline solution to remove any extracellular dye. 100 µL of the buffered saline solution is left in each well.
3. Compound Incubation and Agonist Addition:
-
Serial dilutions of the test compounds (e.g., "this compound", PF-05105679, AMG-333, BCTC) are prepared in the buffered saline solution.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The test compounds are then added to the wells and incubated for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Following incubation, a TRPM8 agonist (e.g., Menthol at a final concentration of 10-100 µM, or Icilin at a final concentration of 100-500 nM) is added to the wells to stimulate calcium influx.
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured immediately after agonist addition and monitored over time (e.g., for 2-5 minutes).
-
The change in fluorescence, indicative of intracellular calcium concentration, is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The inhibitory effect of the compounds is expressed as a percentage of the response in the absence of the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Electrophysiological Assessment: Whole-Cell Patch Clamp
This technique provides a direct measure of the ion current flowing through the TRPM8 channels and the effect of antagonists on this current.
1. Cell Preparation:
-
HEK293 cells stably expressing human TRPM8 are grown on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
2. Pipette Preparation and Sealing:
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH.
-
The pipette is positioned over a single cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane by applying gentle suction.
3. Whole-Cell Configuration and Recording:
-
The cell membrane under the pipette is ruptured by applying a brief pulse of suction to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPM8 currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or by perfusion with a TRPM8 agonist (e.g., 100 µM Menthol).
-
After obtaining a stable baseline current, the test antagonist is perfused into the recording chamber at various concentrations.
4. Data Analysis:
-
The peak current amplitude in the presence of the antagonist is compared to the control current amplitude before antagonist application.
-
The percentage of inhibition is calculated for each concentration of the antagonist.
-
Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.
Mandatory Visualization
TRPM8 Channel Gating and Inhibition
Caption: TRPM8 channel activation by cold or chemical agonists leads to calcium influx and the sensation of cold. Antagonists block this process.
Experimental Workflow for In Vitro Antagonist Screening
Caption: A typical workflow for screening TRPM8 antagonists using a cell-based calcium flux assay.
Replication of Published Results for TRPM8 Antagonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "TRPM8 antagonist 3" with other known TRPM8 antagonists, supported by experimental data and detailed protocols to facilitate the replication of published findings.
Introduction to TRPM8 and its Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol. Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesics. TRPM8 antagonists block the activation of this channel, thereby preventing the downstream signaling that leads to the sensation of cold and potentially alleviating cold-associated pain.
"this compound," identified as (4-Hydroxy-2-(2-hydroxyphenyl)thiazol-5-yl)(isoxazolidin-2-yl)methanone, is a novel and potent TRPM8 blocker. This guide will detail its performance in key assays and compare it with other well-characterized TRPM8 antagonists.
Comparative Efficacy of TRPM8 Antagonists
The potency of "this compound" and its comparators is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro assays. A lower IC50 value indicates a higher potency.
| Compound | Chemical Name/Structure | IC50 (nM) | Target Species | Reference |
| This compound | (4-Hydroxy-2-(2-hydroxyphenyl)thiazol-5-yl)(isoxazolidin-2-yl)methanone | 11 | Not Specified | [Bianchini G, et al. 2021] |
| AMG-333 | (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid | 13 | Human | [Horne DB, et al. 2018] |
| PF-05105679 | 3-({--INVALID-LINK--amino}methyl)benzoic acid | 103 | Not Specified | [Andrews MD, et al. 2015] |
| BCTC | N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | ~794 | Not Specified | [Madrid R, et al. 2006] |
Experimental Protocols
In Vitro: Calcium Imaging Assay in HEK293 Cells
This assay is a common method to determine the antagonist activity of a compound on TRPM8 channels by measuring changes in intracellular calcium levels.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
2. Dye Loading:
-
Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered saline solution for 30-60 minutes at 37°C in the dark.
3. Compound Application:
-
After dye loading, wash the cells to remove excess dye.
-
Add the "this compound" or comparator compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. TRPM8 Activation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a TRPM8 agonist (e.g., menthol or icilin) to all wells to activate the TRPM8 channels.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium influx.
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium upon channel activation.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo: Menthol-Induced Ocular Pain Model in Rats
This model is used to assess the in vivo efficacy of TRPM8 antagonists in a pain-related behavioral assay.
1. Animal Acclimatization:
-
House male Sprague-Dawley rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimatize to the experimental conditions for at least one week before the study.
2. Compound Administration:
-
Administer "this compound" or a comparator compound via the desired route (e.g., topical ocular, oral gavage, or intraperitoneal injection) at a specific time point before the pain induction.
3. Induction of Ocular Pain:
-
Instill a solution of the TRPM8 agonist, menthol (e.g., 50 µL of a 1% solution), into the conjunctival sac of one eye of the rat.
4. Behavioral Observation:
-
Immediately after menthol instillation, place the rat in an observation chamber.
-
Record the number of eye-wiping movements with the ipsilateral forepaw for a defined period (e.g., 5 minutes). An increase in eye wipes is indicative of ocular pain.
5. Data Analysis:
-
Compare the number of eye wipes in the antagonist-treated group to the vehicle-treated control group.
-
A statistically significant reduction in the number of eye wipes in the treated group indicates an analgesic effect of the compound.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: TRPM8 signaling pathway and antagonist action.
Caption: Workflow for in vitro and in vivo experiments.
A Comparative Guide to In Silico Modeling and Docking of TRPM8 Antagonists, Featuring "TRPM8 antagonist 3"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico modeling and docking studies for the novel transient receptor potential melastatin 8 (TRPM8) antagonist, designated here as "TRPM8 antagonist 3" (also known as DFL23448 or compound 27 in associated literature)[1][2][3]. We will objectively compare its performance with other notable TRPM8 antagonists, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to TRPM8 and its Antagonists
The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals[1][2]. Its activation by cold or chemical agonists like menthol leads to a sensation of coolness and is implicated in various physiological and pathological processes, including neuropathic pain, migraine, and overactive bladder. Consequently, the development of potent and selective TRPM8 antagonists is a significant area of interest for therapeutic intervention.
"this compound" has emerged as a novel blocker of TRPM8 with a reported IC50 value of 11 nM. This guide will delve into the computational approaches that have elucidated its interaction with the TRPM8 channel and compare its profile with other well-characterized antagonists.
Comparative Analysis of TRPM8 Antagonists
The following table summarizes the in silico and in vitro data for "this compound" and other key TRPM8 antagonists.
| Compound | Target | IC50 (nM) | In Silico Method | Key Interactions/Binding Site | Reference |
| This compound (DFL23448/Compound 27) | Human TRPM8 | 11 | Homology Modeling, Molecular Docking | Interaction with the voltage-sensor domain (VSD), specifically within the S1-S4 helices. | |
| PF-05105679 | Human TRPM8 | 103 | Not explicitly detailed in provided results, but development involved extensive SAR. | Binds to the VSD, similar to other antagonists. | |
| AMG-333 | Human TRPM8 | 13 | Not explicitly detailed in provided results, but described as a potent and selective antagonist. | Likely targets the VSD based on antagonist binding trends. | |
| AMTB | Human TRPM8 | ~100-500 | Molecular Docking | Binds within a pocket formed by the S1-S4 helices and the TRP domain. | |
| β-Lactam Derivatives (e.g., Compound 16) | Rat TRPM8 | 20 | Molecular Docking | Positioned at different subsites near the pore zone. |
In Silico Modeling and Docking Studies of "this compound"
The development of "this compound" involved a rational design approach, leveraging in silico modeling to understand its binding mechanism and optimize its properties.
Homology Modeling of the TRPM8 Channel
Due to the lack of a high-resolution crystal structure of human TRPM8 at the time of some studies, a homology model was often generated. This typically involved using the cryo-electron microscopy (cryo-EM) structure of a related TRP channel, such as the collared flycatcher TRPM8 (faTRPM8), as a template. The quality of the homology model is crucial for the accuracy of subsequent docking studies.
Molecular Docking
Molecular docking simulations were performed to predict the binding pose and affinity of "this compound" within the putative binding site of the TRPM8 channel. These studies have suggested that, like many other TRPM8 antagonists, it binds within the voltage-sensor domain (VSD) of the channel, a region composed of the S1-S4 transmembrane helices. This binding is thought to stabilize the channel in a closed conformation, preventing its activation by cold or chemical stimuli.
Experimental Validation
The in silico predictions for "this compound" were validated through a series of in vitro experiments to determine its potency and selectivity.
Calcium Influx Assays
A primary method for assessing the activity of TRPM8 modulators is the measurement of intracellular calcium ([Ca2+]i) influx. In these assays, cells stably expressing the TRPM8 channel are loaded with a calcium-sensitive fluorescent dye. Application of a TRPM8 agonist, such as menthol, leads to channel opening and a subsequent increase in intracellular calcium, which is detected as a change in fluorescence. The ability of an antagonist to inhibit this response is quantified to determine its IC50 value.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology provides a direct measure of ion channel activity. In the whole-cell configuration, the electrical current passing through the TRPM8 channels in the cell membrane is recorded. This technique allows for a detailed characterization of the antagonist's mechanism of action, including whether it is a competitive or non-competitive inhibitor and its effects on the voltage-dependence of channel activation.
Experimental Protocols
In Silico Modeling and Docking Protocol (General)
-
Protein Preparation: A 3D structure of the human TRPM8 channel is obtained, either from a public database (if a high-resolution structure is available) or by generating a homology model using a suitable template. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and minimizing its energy to relieve any steric clashes.
-
Ligand Preparation: The 2D structure of the antagonist is converted to a 3D conformation. The ligand is then energetically minimized.
-
Binding Site Definition: The putative binding site for the antagonist is identified. For TRPM8, this is often centered within the voltage-sensor domain.
-
Molecular Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of the ligand within the defined binding site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Refinement: The top-scoring docking poses are visually inspected to assess their plausibility and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Molecular dynamics simulations can be further employed to refine the docking poses and to study the stability of the ligand-protein complex over time.
Calcium Influx Assay Protocol
-
Cell Culture: HEK293 cells stably expressing the human TRPM8 channel are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the buffer. The antagonist at various concentrations is then added to the wells and incubated for a defined period.
-
Agonist Stimulation and Fluorescence Reading: A TRPM8 agonist (e.g., menthol) is added to the wells to stimulate channel opening. The fluorescence intensity is immediately measured over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is calculated. The percentage of inhibition by the antagonist is determined relative to the control (agonist alone), and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Patch-Clamp Electrophysiology Protocol
-
Cell Preparation: Cells expressing TRPM8 are prepared on coverslips for recording.
-
Recording Setup: A glass micropipette with a small tip opening is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -60 mV).
-
Agonist Application: A TRPM8 agonist is applied to the cell via a perfusion system to elicit an inward current.
-
Antagonist Application: The antagonist is co-applied with the agonist at various concentrations to measure the inhibition of the agonist-induced current.
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the extent of inhibition and to characterize the antagonist's effect on channel gating properties.
Visualizations
Caption: Simplified signaling pathway of TRPM8 activation and inhibition.
Caption: A typical in silico drug discovery workflow for TRPM8 antagonists.
References
Safety Operating Guide
Navigating the Safe Disposal of TRPM8 Antagonist 3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of TRPM8 antagonist 3, a potent blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Weight | 292.31 g/mol | [1] |
| Formula | C13H12N2O4S | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
| IC50 | 11 nM for TRPM8 |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound waste (including pure compound, solutions, and contaminated materials) should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Collect aqueous and organic solvent waste in separate, clearly labeled containers.
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: Collect waste in a container that is compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.
-
Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Note any other components in the waste solution.
Step 3: Waste Accumulation and Storage
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.
-
Secondary Containment: All hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
Step 4: Disposal of Empty Containers
-
Non-acutely Hazardous Waste: For containers that held non-acutely hazardous waste, empty them as thoroughly as possible. Deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.
-
Acutely Hazardous Waste: If there is any indication that this compound is an acutely hazardous waste, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of chemical waste down the sink or in the regular trash. Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
TRPM8 Signaling Pathway and Antagonist Action
The TRPM8 ion channel is a sensor for cold temperatures and cooling agents like menthol. Its activation leads to an influx of cations (primarily Ca2+ and Na+), causing cell depolarization and the sensation of cold. TRPM8 antagonists, such as this compound, block this channel, preventing ion influx and subsequent signaling.
Caption: TRPM8 channel activation by cold or menthol and its inhibition by an antagonist.
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals.
Caption: A generalized workflow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling TRPM8 antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TRPM8 antagonist 3. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. As a potent small molecule inhibitor, this compound requires careful handling to minimize exposure risk. This document is intended to be a primary resource for laboratory personnel, offering value beyond the product by fostering a culture of safety and precision in experimental execution.
Compound Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | C₁₃H₁₂N₂O₄S | [1] |
| Molecular Weight | 292.31 g/mol | [1] |
| CAS Number | 2102179-29-1 | [1] |
| Appearance | White solid | [1] |
| IC₅₀ for TRPM8 | 11 nM | [2] |
| Solubility | Soluble in DMSO (50 mg/mL) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to mitigate exposure risks.
| PPE Category | Specification |
| Hand Protection | Wear double-layered nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles are required at all times. A face shield should be worn over safety goggles when handling the solid form or preparing stock solutions. |
| Body Protection | A fully buttoned, fluid-resistant lab coat must be worn. Disposable sleeves are recommended to provide extra protection against spills. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt of the compound to the disposal of waste.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the preparation of a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all operations within a certified chemical fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder onto weighing paper or directly into a tared microcentrifuge tube.
-
Record the exact weight.
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube or vial securely.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes or vials.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Container Disposal | Empty containers should be triple-rinsed with an appropriate solvent (e.g., ethanol), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
